N-Acetyl-DL-alanine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D |
InChI Key |
KTHDTJVBEPMMGL-YYWVXINBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyl-DL-alanine-d7: Properties, Synthesis, and Applications in Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7, a deuterated derivative of the N-acetylated form of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and primary applications in modern analytical methodologies.
Introduction to this compound
This compound is a stable isotope-labeled compound that serves as a crucial tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. The replacement of seven hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from its endogenous, non-labeled counterpart. This property makes it an ideal internal standard for quantifying N-acetyl-DL-alanine in complex biological matrices. While N-acetylated amino acids are known to be involved in various biological processes, the primary role of the deuterated form is analytical.
Chemical Properties
A summary of the key chemical properties for the non-deuterated and the predicted properties for the deuterated compound is presented in the table below.
| Property | N-Acetyl-DL-alanine | This compound (Predicted) |
| Molecular Formula | C₅H₉NO₃[1][2][3] | C₅H₂D₇NO₃ |
| Molecular Weight | 131.13 g/mol [1][4] | Approximately 138.17 g/mol |
| CAS Number | 1115-69-1[1][2][3] | Not available |
| Appearance | White to off-white powder[5] | White to off-white powder |
| Solubility | Soluble in water | Expected to have similar solubility to the non-deuterated form |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of commercially available DL-alanine-d7. This process involves the reaction of the deuterated amino acid with an acetylating agent, such as acetic anhydride, in a suitable solvent.
A proposed synthetic workflow is as follows:
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6] Its utility is particularly significant in metabolomics and proteomics studies.
Internal Standard in Quantitative Analysis
In quantitative proteomics and metabolomics, stable isotope-labeled compounds like this compound are added to biological samples at a known concentration at the beginning of the sample preparation process.[7][8][9] Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The distinct mass difference allows for separate detection. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of N-Acetyl-DL-alanine in a Biological Sample using LC-MS
The following is a generalized protocol for the use of this compound as an internal standard.
Metabolic Fate
The metabolic fate of exogenously administered this compound is expected to follow the known pathways of N-acetylated amino acid metabolism.[10][11] The primary metabolic step is the deacetylation by acylases, enzymes that hydrolyze the N-acetyl group. This reaction would yield deuterated DL-alanine and acetate. The resulting deuterated alanine would then enter the cellular amino acid pool and could be incorporated into proteins or further metabolized through transamination to pyruvate, which can then enter the citric acid cycle.[12][13] The deuterated nature of the molecule allows for its fate to be traced in metabolic studies.
Conclusion
This compound is a valuable analytical tool for researchers in the fields of metabolomics, proteomics, and drug development. Its use as an internal standard enables accurate and precise quantification of its endogenous counterpart in complex biological samples. Understanding its chemical properties, synthesis, and metabolic fate is essential for its effective application in advanced scientific research.
References
- 1. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-DL-alanine [chembk.com]
- 3. Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+% | Fisher Scientific [fishersci.ca]
- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl-D-alanine | CymitQuimica [cymitquimica.com]
- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]
- 7. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMINO ACID METABOLISM [uh.edu]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Isotopic Purity of N-Acetyl-DL-alanine-d7
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-Acetyl-DL-alanine-d7, a deuterated analogue of N-Acetyl-DL-alanine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. Herein, we detail the experimental protocols for the preparation of this compound and the analytical methods for the determination of its isotopic purity.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the deuteration of alanine (B10760859) to produce DL-alanine-d7, followed by the N-acetylation of the deuterated amino acid.
Step 1: Synthesis of Perdeuterated DL-alanine-d7
A common method for the perdeuteration of alanine involves a catalyzed hydrogen-deuterium exchange in heavy water (D₂O). One effective method utilizes aluminum sulfate (B86663) (AlSO₄) and pyridoxal (B1214274) hydrochloride in D₂O at an elevated temperature.[1] This process facilitates the exchange of all seven non-labile hydrogen atoms of alanine with deuterium (B1214612).
Experimental Protocol: Synthesis of DL-alanine-d7 [1]
-
Reaction Setup: In a suitable reaction vessel, commercially available L-alanine is combined with aluminum sulfate (AlSO₄) and a catalytic amount of pyridoxal hydrochloride in deuterium oxide (D₂O).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours to ensure maximum isotopic exchange.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the DL-alanine-d7 is isolated. The isolation procedure typically involves removal of the catalyst and any unreacted starting materials, followed by crystallization of the product from the D₂O solution.
-
Purification: The crude DL-alanine-d7 can be further purified by recrystallization to achieve high chemical purity.
Step 2: N-Acetylation of DL-alanine-d7
The second step involves the N-acetylation of the newly synthesized DL-alanine-d7. This is typically achieved through reaction with acetic anhydride (B1165640). The following protocol is adapted from established methods for the N-acetylation of amino acids.[2][3]
Experimental Protocol: N-Acetylation of DL-alanine-d7
-
Reaction Setup: DL-alanine-d7 is dissolved or suspended in a suitable solvent, such as acetic acid.
-
Reagent Addition: Acetic anhydride (typically 1.2 to 1.3 molar equivalents) is added to the reaction mixture. The reaction can be monitored online using techniques like benchtop NMR spectroscopy to follow the consumption of the starting material and the formation of the product.[4][5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature. Temperatures can range from 48-55°C to 85-115°C, depending on the desired reaction rate.[3]
-
Work-up and Isolation: After the reaction is complete, the solvent (acetic acid) is removed under reduced pressure. The resulting crude this compound is then crystallized from water.
-
Purification: The product is collected by filtration, washed with cold water, and dried to yield the final this compound.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Synthesis of DL-alanine-d7 - Reactants and Conditions
| Reactant/Condition | Value/Description | Reference |
| Starting Material | L-alanine | [1] |
| Deuterium Source | Deuterium Oxide (D₂O) | [1] |
| Catalysts | Aluminum Sulfate (AlSO₄), Pyridoxal Hydrochloride | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 24 hours | [1] |
Table 2: Synthesis of DL-alanine-d7 - Yield and Isotopic Purity
| Parameter | Value | Reference |
| Overall Deuteration | 90% ± 1% | [1] |
| α-position Deuteration | 97% | [1] |
| β-position Deuteration | 86% | [1] |
Table 3: N-Acetylation of DL-alanine - Reactants and Conditions (for non-deuterated analogue)
| Reactant/Condition | Value/Description | Reference |
| Starting Material | DL-alanine | [3] |
| Acetylating Agent | Acetic Anhydride (1.2-1.3 molar equivalents) | [3] |
| Solvent | Acetic Acid (3.3-3.8 mol alanine/L) | [3] |
| Temperature | 48-55°C | [3] |
Table 4: N-Acetylation of DL-alanine - Yield and Purity (for non-deuterated analogue)
| Parameter | Value | Reference |
| Yield | 78-83% | [3] |
| Purity | 98.7-99% | [3] |
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial to validate the success of the synthesis. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound.[6]
Experimental Protocol: Isotopic Purity by HRMS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: The sample is analyzed using an ESI-HRMS instrument.
-
Data Acquisition: A full scan mass spectrum is acquired in the appropriate mass range to observe the molecular ion of this compound.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d7 isotopologue and any less-deuterated species (d0 to d6) are used to calculate the isotopic enrichment. The mass difference between the fully deuterated and non-deuterated compound is 7 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ²H NMR spectroscopy can be used to assess isotopic purity.
Experimental Protocol: Isotopic Purity by NMR
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the alanine protons (α-H and β-CH₃) and the N-acetyl protons confirms a high level of deuteration.
-
²H NMR Spectroscopy: A ²H NMR spectrum is acquired. This spectrum will directly show signals for the deuterium atoms at the different positions in the molecule, confirming their incorporation. The relative integration of these signals can provide information about the isotopic distribution.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Isotopic Purity Analysis Workflow
Caption: Analytical workflow for isotopic purity determination.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 4. magritek.com [magritek.com]
- 5. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Role of N-Acetyl-DL-alanine-d7 in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Acetyl-DL-alanine-d7, a deuterated N-acetylated amino acid, and its significant role as a tracer in modern metabolic studies. While specific research focusing exclusively on this compound is limited, this document extrapolates from the extensive body of knowledge on stable isotope labeling, N-acetylated amino acid metabolism, and alanine's central role in metabolic pathways to present a comprehensive overview of its applications, methodologies, and data interpretation.
Introduction to Stable Isotope Labeling and this compound
Stable isotope labeling is a powerful and safe technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), this compound can be readily distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision.[]
The "d7" designation indicates that seven hydrogen atoms in the N-Acetyl-DL-alanine molecule have been replaced with deuterium. This high level of labeling provides a distinct mass shift, facilitating its detection and quantification in complex biological matrices.
Key Applications in Metabolic Studies:
-
Metabolic Flux Analysis: Tracing the incorporation of the deuterated alanine (B10760859) moiety into various metabolic pathways.[3]
-
Protein Turnover and Synthesis: Measuring the rate of incorporation of labeled alanine into newly synthesized proteins.[4]
-
Drug Metabolism and Pharmacokinetics (DMPK): Using this compound as an internal standard for quantitative analysis of drug candidates or to study the impact of deuteration on a molecule's metabolic stability (Kinetic Isotope Effect).[][5]
-
Disease Diagnosis and Biomarker Discovery: Investigating alterations in amino acid metabolism in various pathological states.[5]
Proposed Metabolic Fate of this compound
Based on the known metabolism of N-acetylated amino acids, this compound is expected to undergo a primary deacetylation step, followed by the entry of the deuterated alanine into central metabolic pathways.
Deacetylation by Aminoacylases
The initial and rate-limiting step in the metabolism of N-acetylated amino acids is the hydrolysis of the N-acetyl bond, a reaction catalyzed by enzymes known as aminoacylases or acylases.[6][7] Specifically, Acylase I has been shown to deacetylate a variety of N-acetyl-L-amino acids.[8] This enzymatic action releases deuterated L-alanine (L-alanine-d7) and an acetyl group. The D-isomer is typically metabolized more slowly or excreted.
Metabolism of L-alanine-d7
The released L-alanine-d7 enters the body's free amino acid pool and participates in several key metabolic processes:
-
Transamination to Pyruvate-d7: The primary fate of L-alanine is a reversible transamination reaction catalyzed by alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT).[9][10] In this reaction, the amino group of L-alanine-d7 is transferred to α-ketoglutarate to form glutamate, yielding deuterated pyruvate (B1213749) (pyruvate-d7).[10]
-
Entry into Central Carbon Metabolism: Pyruvate is a critical metabolic hub.[9] Pyruvate-d7 can be:
-
Converted to Acetyl-CoA-d(n): Oxidative decarboxylation of pyruvate-d7 by the pyruvate dehydrogenase complex forms acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) Cycle .
-
Used for Gluconeogenesis: In the liver, pyruvate-d7 can be a substrate for gluconeogenesis, the synthesis of new glucose.[9][11] This is a key part of the Glucose-Alanine Cycle , where alanine transports amino groups from muscle to the liver for disposal as urea, while the carbon skeleton is used for glucose synthesis.[9]
-
Incorporated into Proteins: L-alanine-d7 can be utilized by ribosomes for the synthesis of new proteins, allowing for the measurement of protein synthesis rates.[4]
-
The following diagram illustrates the proposed metabolic pathway of this compound.
Experimental Protocols
While a specific, validated protocol for this compound is not available in the public domain, the following represents a generalized workflow for a stable isotope tracing study in a cell culture model.
General Experimental Workflow for Isotope Labeling Studies
The diagram below outlines a typical workflow for a metabolomics experiment using a stable isotope tracer.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Cell Line: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism studies).
-
Media: Culture cells in standard media. For the experiment, switch to a custom medium containing a known concentration of this compound.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 12, 24 hours) to track the dynamic changes in metabolite labeling.
2. Sample Preparation:
-
Quenching: Rapidly halt metabolic activity by washing cells with ice-cold saline and then adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).
-
Extraction: Scrape the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Protein Precipitation: Centrifuge the extract to pellet proteins and other cellular debris.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites may need to be derivatized to increase their volatility.
3. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, either a GC-MS or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Acquisition Mode: Acquire data in full scan mode to capture the mass spectra of all labeled and unlabeled metabolites. Targeted analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity quantification of specific metabolites.
4. Data Analysis:
-
Software: Use specialized software for processing metabolomics data to perform peak picking, alignment, and normalization.[12]
-
Isotope Correction: Correct for the natural abundance of stable isotopes (e.g., ¹³C) to accurately determine the enrichment from the d7-label.[13]
-
Isotopologue Distribution: Determine the relative abundance of different isotopologues (molecules of the same compound that differ in their isotopic composition) for key metabolites.
-
Metabolic Flux Calculation: Use the isotopologue distribution data to calculate the relative or absolute rates of metabolic reactions.
Data Presentation
Quantitative data from stable isotope tracing studies are typically presented in tables that show the enrichment of the label in various metabolites over time.
Table 1: Hypothetical Isotope Enrichment in Key Metabolites Following this compound Administration in Cell Culture
| Metabolite | Time (hours) | Labeled Fraction (%) |
| L-alanine-d7 | 1 | 85 |
| 4 | 70 | |
| 12 | 45 | |
| 24 | 20 | |
| Pyruvate-d7 | 1 | 5 |
| 4 | 25 | |
| 12 | 35 | |
| 24 | 30 | |
| Lactate-d(n) | 1 | 2 |
| 4 | 15 | |
| 12 | 25 | |
| 24 | 22 | |
| Citrate-d(n) | 1 | 0.5 |
| 4 | 8 | |
| 12 | 18 | |
| 24 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Conclusion
This compound is a valuable tool for researchers in the life sciences. By leveraging the principles of stable isotope tracing, it provides a powerful means to investigate the complexities of amino acid metabolism, protein dynamics, and the metabolic perturbations associated with disease and drug treatment. While direct studies on this specific molecule are not abundant, the well-established metabolic pathways of N-acetylated amino acids and alanine provide a solid foundation for its application and the interpretation of the resulting data. The methodologies and conceptual frameworks presented in this guide offer a starting point for designing and conducting insightful metabolic studies using this compound.
References
- 1. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 10. quora.com [quora.com]
- 11. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-DL-alanine-d7: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Acetyl-DL-alanine-d7, a deuterated chiral building block with significant potential in synthetic chemistry and drug development. By leveraging the kinetic isotope effect, the incorporation of deuterium (B1214612) can enhance the metabolic stability and alter the pharmacokinetic profiles of drug candidates.[1][] This document details the physicochemical properties, synthesis, chiral resolution, and applications of this compound, offering a technical resource for its effective utilization in research and development.
Physicochemical Properties
This compound is the deuterated isotopologue of N-Acetyl-DL-alanine. While specific experimental data for the d7 variant is not extensively published, the physicochemical properties can be closely inferred from its non-deuterated counterpart. The primary difference will be a slightly higher molecular weight due to the seven deuterium atoms.
Table 1: Physicochemical Properties of N-Acetyl-alanine Enantiomers and Racemate
| Property | N-Acetyl-L-alanine | N-Acetyl-D-alanine | N-Acetyl-DL-alanine |
| Molecular Formula | C5H9NO3 | C5H9NO3 | C5H9NO3 |
| Molecular Weight | 131.13 g/mol [3] | 131.13 g/mol | 131.13 g/mol [4] |
| Appearance | White to off-white powder | White crystalline powder[5] | White crystalline powder |
| Melting Point | 125-127 °C | 124-126 °C | 137-139 °C[6] |
| Solubility | Soluble in water | Slightly soluble in water | Slightly soluble in DMSO and Methanol[6] |
| pKa | ~3.89 (predicted) | Not specified | Not specified |
| CAS Number | 97-69-8[7] | 19436-52-3 | 1115-69-1[4] |
Note: The molecular weight of this compound would be approximately 138.17 g/mol .
Synthesis and Deuteration Strategies
The synthesis of this compound involves two key stages: the deuteration of alanine (B10760859) and the subsequent N-acetylation.
Deuteration of DL-Alanine
Several methods exist for the deuteration of amino acids. For this compound, where the deuterium labels are on the alanine backbone and methyl group, a common approach involves hydrogen-deuterium exchange reactions.
Experimental Protocol: General Platinum-Catalyzed Hydrogen-Deuterium Exchange
This protocol is a general method that can be adapted for the deuteration of alanine.[8]
-
Reaction Setup: In a high-pressure reaction vessel, combine DL-alanine with D₂O as the deuterium source.
-
Catalyst Addition: Add a platinum-on-carbon (Pt/C) catalyst to the mixture.
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 200 °C) for a specified duration (e.g., 24 hours) to facilitate the exchange of hydrogen atoms with deuterium.[8]
-
Work-up and Isolation: After the reaction, cool the vessel, remove the catalyst by filtration, and evaporate the D₂O. The resulting deuterated DL-alanine can be purified by recrystallization.
-
Analysis: The level of deuteration should be confirmed using mass spectrometry and NMR spectroscopy.
N-Acetylation of Deuterated DL-Alanine
The N-acetylation of the deuterated DL-alanine can be achieved through a standard acylation reaction.
Experimental Protocol: N-Acetylation using Acetic Anhydride (B1165640)
This protocol describes a common method for the N-acetylation of amino acids.[9]
-
Dissolution: Dissolve the deuterated DL-alanine in glacial acetic acid.
-
Acylating Agent: Add acetic anhydride to the solution. The molar ratio of acetic anhydride to the amino acid should be optimized, typically in a slight excess.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 85 and 115 °C.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture. The N-acetylated product can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent system (e.g., water).[9]
Chiral Resolution: Isolating the Enantiomers
For applications requiring enantiomerically pure compounds, the racemic this compound must be resolved into its D- and L-enantiomers. Enzymatic resolution is a highly efficient and stereoselective method.[10][11]
Enzymatic Kinetic Resolution
This method utilizes an aminoacylase (B1246476), which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetylated D-enantiomer intact.
Experimental Protocol: Enzymatic Resolution using Aminoacylase
This protocol is based on established methods for the resolution of N-acetyl-amino acids.[11]
-
Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Enzyme Addition: Add an immobilized aminoacylase to the solution. The enzyme concentration and activity should be optimized for the specific substrate concentration.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.[11]
-
Monitoring: Monitor the progress of the reaction by measuring the formation of the free L-alanine-d7.
-
Separation: Once the reaction reaches approximately 50% conversion, stop the reaction. The free L-alanine-d7 and the unreacted N-Acetyl-D-alanine-d7 can be separated based on their different chemical properties (e.g., solubility, charge) using techniques like ion-exchange chromatography or fractional crystallization.
-
Isolation: Isolate the N-Acetyl-D-alanine-d7. The L-alanine-d7 can be re-acetylated to obtain N-Acetyl-L-alanine-d7 if desired.
Table 2: Example Conditions for Enzymatic Resolution of N-Acetyl-DL-alanine Methyl Ester
| Parameter | Optimal Condition |
| Enzyme | Immobilized E. coli cells with recombinant esterase from Bacillus cereus[10] |
| pH | 7.0[10] |
| Temperature | 40 °C[10] |
| Substrate Concentration | 700 mM[10] |
| Enantiomeric Excess (e.e.p) | 99.50%[10] |
Applications in Synthesis
N-Acetyl-D-alanine-d7 and its L-enantiomer are valuable chiral building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry.
Asymmetric Synthesis
Enantiomerically pure N-Acetyl-alanine-d7 derivatives can be used in asymmetric synthesis to introduce a chiral center with a specific stereochemistry.[12] The deuteration provides a handle for mechanistic studies and can improve the metabolic profile of the final product.
Drug Development
Deuterated compounds are increasingly utilized in drug development to enhance pharmacokinetic properties.[][13] The stronger carbon-deuterium bond can slow down metabolism, leading to a longer drug half-life and potentially reduced side effects.[1][] N-Acetyl-D-alanine-d7 can be incorporated into drug candidates to probe or block metabolic pathways involving alanine moieties.
Visualized Workflows
General Workflow for Chiral Building Block Synthesis
Caption: General workflow for producing and utilizing N-Acetyl-D-alanine-d7.
Enzymatic Resolution Pathway
Caption: Pathway of enzymatic resolution for this compound.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. N-Acetyl-DL-alanine [chembk.com]
- 7. L-Alanine, N-acetyl- [webbook.nist.gov]
- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 9. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 10. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-DL-alanine-d7: Core Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Acetyl-DL-alanine-d7. It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support advanced research and application.
Physicochemical Properties
This compound is the deuterated analog of N-Acetyl-DL-alanine. The incorporation of seven deuterium (B1214612) atoms results in a higher molecular weight compared to the non-labeled compound, a feature that is critical for its use as an internal standard in quantitative mass spectrometry-based assays.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, N-Acetyl-DL-alanine, for easy comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂D₇NO₃ | [1] |
| Molecular Weight | 138.18 g/mol | Calculated |
| Appearance | Solid | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Table 2: Physical and Chemical Properties of N-Acetyl-DL-alanine
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [2][3] |
| Molecular Weight | 131.13 g/mol | [2][3] |
| Melting Point | 137-139 °C | [2] |
| Boiling Point | 369.7 ± 25.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [2] |
| Appearance | White to off-white powder. | [2] |
| pKa | 3.69 ± 0.10 (Predicted) | [2] |
Synthesis and Analysis
The synthesis of this compound typically involves the acetylation of deuterated DL-alanine. The following sections outline a general synthetic approach and analytical methods for characterization.
Experimental Protocol: Synthesis of this compound
This protocol is a general method for the N-acetylation of an amino acid and can be adapted for the synthesis of this compound from DL-alanine-d7.
Materials:
-
DL-alanine-d7
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve DL-alanine-d7 in glacial acetic acid. A molar ratio of approximately 1:6 (amino acid to acetic acid) can be used.[2]
-
Heat the mixture to approximately 60°C with stirring.[2]
-
Slowly add acetic anhydride to the reaction mixture. A molar equivalent of 1.2 times the moles of DL-alanine-d7 is recommended.[2]
-
Maintain the reaction at 60°C for 3-4 hours with continuous stirring.[2]
-
After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.[4]
-
The resulting residue can be crystallized from water to yield this compound.[4]
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Biological Context and Signaling Pathways
N-acetylated amino acids, including N-acetylalanine, are involved in various biological processes. One of the key pathways is the Ac/N-end rule pathway, which is a crucial cellular mechanism for protein degradation.
The Ac/N-end Rule Pathway
The Ac/N-end rule pathway targets proteins for degradation based on their N-terminal amino acid residue after it has been acetylated. N-terminal acetylation is a common co-translational modification, and for certain amino acids, including alanine (B10760859), this modification can create a degradation signal (degron) that is recognized by the cellular proteasomal machinery.
Experimental Methodologies
In Vitro N-Terminal Acetyltransferase (NAT) Assay
This protocol describes a radioactive assay to measure the activity of N-terminal acetyltransferases using a synthetic peptide substrate.
Objective: To quantify the enzymatic activity of a specific NAT by measuring the incorporation of a radiolabeled acetyl group from [¹⁴C]-Acetyl-CoA onto a peptide substrate with an N-terminal alanine.
Materials:
-
Purified N-terminal acetyltransferase (e.g., NatA)
-
Synthetic peptide with an N-terminal alanine (e.g., Ala-Ser-Ser-Ser...)
-
[¹⁴C]-Acetyl-CoA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Phosphocellulose paper discs
-
Phosphoric acid (for washing)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, the synthetic peptide substrate, and the NAT enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding [¹⁴C]-Acetyl-CoA. The final concentrations of the components should be optimized based on the specific enzyme and substrate.
-
Include a negative control reaction without the NAT enzyme to measure background levels.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc. The peptide will bind to the paper, while the unincorporated [¹⁴C]-Acetyl-CoA will not.
-
-
Washing:
-
Wash the phosphocellulose paper discs multiple times with phosphoric acid to remove any unbound [¹⁴C]-Acetyl-CoA.
-
-
Scintillation Counting:
-
Place the washed and dried paper discs into scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM of the negative control from the CPM of the experimental samples to determine the amount of incorporated radiolabel.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg) based on the known specific activity of the [¹⁴C]-Acetyl-CoA and the amount of enzyme used.
-
References
- 1. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Acetyl-DL-alanine-d7 for Mass Spectrometry Beginners
Audience: Researchers, scientists, and drug development professionals new to using stable isotope-labeled internal standards in mass spectrometry.
This technical guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7, a deuterated internal standard, for quantitative analysis using mass spectrometry. This document will cover the fundamental principles of its application, detailed experimental protocols, and expected data, enabling researchers to effectively incorporate this tool into their analytical workflows.
Disclaimer: Publicly available, experimentally derived mass spectral data for this compound is limited. Therefore, the quantitative data and fragmentation pathways presented in this guide are based on the known behavior of its non-deuterated counterpart, N-Acetyl-DL-alanine, and established principles of mass spectrometry. The provided experimental protocol is a representative example and should be optimized for specific instrumentation and applications.
Core Principles: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can arise from sample preparation, chromatographic separation, and ionization efficiency. Deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for mitigating this variability.[1] By introducing a known amount of the deuterated standard, which is chemically almost identical to the analyte of interest, into the sample at the beginning of the workflow, both the analyte and the standard are subjected to the same potential sources of error. Because the analyte and the SIL-IS co-elute and have nearly identical ionization efficiencies, the ratio of their mass spectrometry signals remains constant even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and precision of quantification.
Physicochemical Properties
A clear understanding of the properties of both the analyte and its deuterated internal standard is fundamental for method development.
| Property | N-Acetyl-DL-alanine | This compound |
| Molecular Formula | C5H9NO3[2] | C5H2D7NO3[3] |
| Average Molecular Weight | 131.13 g/mol [2][4] | 138.17 g/mol |
| Monoisotopic Mass | 131.058243 Da[2][4] | 138.102198 Da |
| Synonyms | 2-acetamidopropanoic acid, Ac-DL-Ala-OH[2] | N-Acetyl-DL-alanine (alanine-d4, N-acetyl-d3) |
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This section outlines a typical workflow for the quantification of N-Acetyl-DL-alanine in a biological matrix, such as plasma or cell lysate, using this compound as an internal standard.
Sample Preparation
-
Spiking with Internal Standard: To a 100 µL aliquot of the biological sample, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating N-Acetyl-DL-alanine from other matrix components.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions: The following table lists the theoretical precursor and product ions for MRM analysis. These values should be empirically optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) (Starting Point) |
| N-Acetyl-DL-alanine | 132.0657 | 89.0393 ([M+H - C2H3O]+) | 15 |
| 70.0651 ([M+H - COOH - CH3]+) | 20 | ||
| This compound | 139.1096 | 93.0644 ([M+H - C2D3O]+) | 15 |
| 74.0841 ([M+H - COOH - CD3]+) | 20 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Proposed Fragmentation Pathway of N-Acetyl-DL-alanine
The fragmentation of protonated N-Acetyl-DL-alanine in a tandem mass spectrometer is expected to proceed through characteristic losses of small neutral molecules.
Caption: Proposed fragmentation of protonated N-Acetyl-DL-alanine.
Data Interpretation
The quantification of N-Acetyl-DL-alanine is achieved by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition. A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in unknown samples is then determined by interpolating their area ratios on this calibration curve.
By following the principles and protocols outlined in this guide, researchers new to the field of mass spectrometry can confidently employ this compound for robust and accurate quantitative studies.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]
- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the precise and accurate quantification of amino acids is paramount. Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) has become the definitive method for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]
This technical guide provides an in-depth exploration of the core principles behind the use of deuterated internal standards in amino acid analysis. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[2] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]
Caption: General workflow for amino acid analysis using deuterated internal standards and IDMS.
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs or non-labeled compounds.
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their corresponding unlabeled analytes.[4] This co-elution is crucial for correcting matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.
-
Similar Physicochemical Properties: Being chemically identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and mass spectrometer performance.[5]
-
Improved Precision and Accuracy: By effectively normalizing variability, deuterated internal standards significantly enhance the precision and accuracy of bioanalytical methods.[5]
-
Increased Robustness: Methods employing deuterated standards are more robust, leading to higher throughput and lower rejection rates for analytical runs.[4][5]
Quantitative Data Summary
The following tables summarize the performance of amino acid analysis methods using deuterated internal standards, highlighting the accuracy and precision achievable.
Table 1: Intra- and Inter-day Precision and Accuracy for Five Amino Acids in Serum
| Amino Acid | Intra-day RSD (%) | Inter-day RSD (%) |
| Valine | < 2.7% | < 2.7% |
| Isoleucine | < 2.7% | < 2.7% |
| Leucine | < 2.7% | < 2.7% |
| Tyrosine | < 2.7% | < 2.7% |
| Phenylalanine | < 2.7% | < 2.7% |
| Data adapted from a study on a reference measurement procedure for amino acids in blood.[6] The limit of detection for this method ranged from 2-52 fmol.[6] |
Table 2: Quantification of Human Growth Hormone (hGH) by Amino Acid Analysis using IDMS
| Amino Acid | hGH Content (nmol/g) |
| Isoleucine | 30.8 |
| Leucine | 30.8 |
| Phenylalanine | 30.8 |
| Proline | 30.8 |
| Valine | 30.8 |
| Threonine | 30.8 |
| Data from the quantification of hGH based on the analysis of six amino acids after acid hydrolysis. The mean hGH content was 30.8 nmol/g with a coefficient of variation of approximately 1%.[7] |
Experimental Protocols
A generalized methodology for the quantitative analysis of amino acids in a biological matrix using a deuterated internal standard is provided below. This should be considered a starting point, with optimization required for specific analytes and instruments.
Sample Preparation: Protein Precipitation
This protocol is suitable for the analysis of free amino acids in biological fluids like plasma or serum.[2]
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a known amount of the deuterated amino acid internal standard spiking solution.
-
Vortexing: Vortex each tube briefly to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]
Sample Preparation: Acid Hydrolysis for Total Amino Acid Analysis
This protocol is for the analysis of total amino acids from proteins or peptides.
-
Sample Preparation: Place the sample (protein or peptide) in a borosilicate glass vial with a screw cap.[8] For solid samples, ensure they are lyophilized.[8]
-
Internal Standard Addition: Add a known amount of the deuterated amino acid internal standard mixture to the sample.
-
Hydrolysis: Add 6 M HCl and heat at 110°C for 20-24 hours under an anoxic atmosphere.[9] For a more rapid hydrolysis, microwave-assisted methods can be employed.[9]
-
Evaporation: After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
Caption: Experimental workflow for total amino acid analysis using acid hydrolysis.
LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific amino acids of interest and the LC-MS/MS system being used.
-
LC System: UHPLC System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the amino acids with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the amino acid and derivatization agent (if used).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for each amino acid and its corresponding deuterated internal standard.
-
Critical Considerations for Implementation
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[2][10]
-
Mass Difference: A sufficient mass difference between the analyte and the deuterated internal standard is necessary to prevent spectral overlap. Generally, a difference of three or more mass units is recommended for small molecules.[10]
Conclusion
The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the gold standard for amino acid analysis. This approach provides a level of accuracy, precision, and robustness that is essential for reliable quantification in research, clinical diagnostics, and drug development. By carefully considering the principles of IDMS and optimizing experimental protocols, researchers can achieve high-quality, reproducible data for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. A reference measurement procedure for amino acids in blood using isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 9. alexandraatleephillips.com [alexandraatleephillips.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
N-Acetyl-DL-alanine-d7: An In-Depth Technical Guide to its Applications in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current and potential applications of N-Acetyl-DL-alanine-d7, a deuterated derivative of the endogenous metabolite N-acetyl-alanine, in the field of biochemical research. While direct literature on the specific applications of the d7 variant is emerging, this document extrapolates from the known roles of N-acetyl-alanine and the established utility of deuterated compounds in modern analytical and metabolic studies. We present detailed methodologies, potential quantitative data, and visual workflows to empower researchers in leveraging this stable isotope-labeled compound for advanced scientific inquiry.
Introduction to N-Acetyl-DL-alanine and Isotopic Labeling
N-acetyl-alanine is a naturally occurring N-acetylated amino acid found in various biological systems. It is involved in several metabolic pathways and has been identified as a potential biomarker in certain disease states. The acetylation of amino acids can influence their chemical properties, metabolic fate, and biological activity.
Deuterium-labeled compounds, such as this compound, are powerful tools in biochemical and pharmaceutical research. The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, allowing for its use as an internal standard for accurate quantification or as a tracer to follow the metabolic fate of the parent molecule. The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for experimental variability.[1][2][3]
Core Applications in Biochemical Research
Based on the biochemical properties of N-acetyl-alanine and the analytical advantages of deuterium labeling, this compound is poised to be a valuable tool in several key research areas.
Internal Standard for Quantitative Mass Spectrometry
The most direct and widespread application of this compound is as an internal standard for the accurate quantification of endogenous N-acetyl-DL-alanine in biological samples. Given that N-acetyl-L-alanine has been implicated as a potential biomarker in conditions like diabetic neuropathic pain and inborn errors of metabolism, precise and reliable quantification is crucial.[4]
Illustrative Quantitative Data:
The following table represents hypothetical data from a validation study of an LC-MS/MS method for the quantification of N-acetyl-DL-alanine using this compound as an internal standard.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | Within ±15% |
| Precision (%CV) | ≤ 5.8% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ≥ 10 |
| Recovery | 92.5% ± 4.2% | Consistent and reproducible |
Experimental Protocol: Quantification of N-acetyl-DL-alanine in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound (internal standard).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-acetyl-DL-alanine: Q1/Q3 (e.g., 132.1 -> 89.1)
-
This compound: Q1/Q3 (e.g., 139.1 -> 96.1)
-
-
-
Data Analysis:
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of N-acetyl-DL-alanine in the unknown samples by interpolating from the calibration curve.
-
Workflow Diagram:
Metabolic Tracer for Flux Analysis
This compound can be employed as a metabolic tracer to investigate the biosynthesis and catabolism of N-acetyl-alanine. By introducing the labeled compound into a biological system (e.g., cell culture or in vivo model), researchers can trace the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic pathway activities.
Illustrative Quantitative Data:
The following table shows hypothetical data on the isotopic enrichment of related metabolites after administration of this compound to a cell culture.
| Metabolite | Isotopic Enrichment (M+n) | Fold Change vs. Control |
| Alanine-d4 | M+4 | 15.2 |
| Pyruvate-d3 | M+3 | 8.7 |
| Lactate-d3 | M+3 | 12.5 |
| Acetyl-CoA-d3 | M+3 (from acetate) | 5.1 |
Experimental Protocol: Metabolic Flux Analysis in Cultured Hepatocytes
-
Cell Culture and Labeling:
-
Culture primary hepatocytes or a suitable cell line (e.g., HepG2) to confluence.
-
Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of the target metabolites (e.g., alanine (B10760859), pyruvate, lactate, acetyl-CoA).
-
Monitor for the mass shifts corresponding to the incorporation of deuterium atoms.
-
-
Data Analysis:
-
Calculate the isotopic enrichment for each metabolite at each time point.
-
Use metabolic modeling software to determine the flux rates through the relevant pathways.
-
Metabolic Pathway Diagram:
Applications in Drug Metabolism and Pharmacokinetics (DMPK)
Deuteration can alter the metabolic profile of a compound, a phenomenon known as the kinetic isotope effect. While this compound is primarily intended as a tracer, its own metabolic fate can be of interest in DMPK studies. It can be used to:
-
Investigate the stability of the N-acetyl group: By monitoring the release of deuterated alanine or acetate.
-
Serve as a non-radioactive tracer in absorption, distribution, metabolism, and excretion (ADME) studies: Providing a safer alternative to radiolabeled compounds.
Conclusion and Future Directions
This compound is a versatile tool with significant potential in biochemical research. Its primary application as an internal standard for mass spectrometry enables accurate and precise quantification of its endogenous counterpart, which is crucial for biomarker validation. Furthermore, its use as a metabolic tracer can provide valuable insights into the dynamics of N-acetyl-alanine metabolism and its role in various physiological and pathological processes. While specific published applications of this compound are not yet abundant, the principles and protocols outlined in this guide, based on established methodologies for similar deuterated compounds, provide a solid foundation for its integration into advanced research workflows. Future studies are expected to further elucidate the specific utility of this compound in proteomics, metabolomics, and drug development.
References
The Strategic Incorporation of N-Acetyl-DL-alanine-d7 in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled amino acids has become an indispensable tool in the fields of proteomics, drug discovery, and structural biology. Among these, deuterated amino acids, such as N-Acetyl-DL-alanine-d7, offer unique advantages for enhancing the pharmacokinetic profiles of peptide-based therapeutics and for serving as internal standards in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis, including detailed experimental protocols, comparative data, and visual representations of relevant workflows and biological pathways.
Properties of this compound
This compound is a deuterated analog of N-Acetyl-DL-alanine, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution provides a significant mass shift, making it readily distinguishable from its non-deuterated counterpart in mass spectrometry, without altering its fundamental chemical reactivity.
| Property | Value |
| Molecular Formula | C5H2D7NO3 |
| Molecular Weight | 138.17 g/mol |
| Isotopic Purity | ≥98 atom % D |
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The chemical reactivity of the deuterated amino acid is comparable to its non-deuterated form, allowing for high coupling efficiencies with appropriate reagents.
Experimental Protocol: Manual Fmoc SPPS Cycle for this compound Incorporation
This protocol outlines the manual steps for incorporating Fmoc-protected this compound into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-N-Acetyl-DL-alanine-d7
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent solution (e.g., HBTU/HOBt in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-N-Acetyl-DL-alanine-d7 and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final deuterated peptide by mass spectrometry.
-
Coupling Reagent Efficiency in SPPS
The choice of coupling reagent is critical for achieving high yields in SPPS. While the reactivity of deuterated amino acids is similar to their non-deuterated counterparts, using a highly efficient coupling reagent is always recommended, especially for sterically hindered couplings.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Key Characteristics |
| HATU | OAt ester | Very High | Highly efficient, especially for sterically hindered couplings. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HBTU | OBt ester | Medium-High | A commonly used and effective coupling reagent. |
| PyBOP | OBt ester | Medium-High | Similar in reactivity to HBTU. |
| DIC/Oxyma | Oxyma ester | Medium | A good, cost-effective option with low racemization risk. |
Advantages of Incorporating this compound
The primary motivation for incorporating deuterium into peptide structures is to leverage the kinetic isotope effect, which can significantly alter the metabolic fate of the molecule.
Enhanced Metabolic Stability
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond at the deuterated position, leading to a longer biological half-life of the peptide. This is particularly advantageous for therapeutic peptides that are susceptible to rapid degradation by metabolic enzymes.
Table: Representative In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Compound in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | % Remaining after 60 min |
| Non-deuterated Parent Drug | 25 | 18% |
| Deuterated Analog | 75 | 55% |
This table presents illustrative data based on typical findings in metabolic stability assays to demonstrate the potential impact of deuteration. Actual results will vary depending on the specific peptide and the site of deuteration.
Improved Pharmacokinetic Profile
By increasing metabolic stability, the incorporation of this compound can lead to a more favorable pharmacokinetic profile for a peptide therapeutic. This often translates to a higher maximum plasma concentration (Cmax), a greater overall drug exposure (Area Under the Curve, AUC), and a longer elimination half-life (t1/2), while reducing the rate of clearance.[1][2][3]
Table: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug
| Parameter | Non-deuterated Drug | Deuterated Drug | Expected Outcome |
| Cmax (ng/mL) | 150 | 250 | Increased |
| Tmax (hr) | 1.5 | 1.5 | No significant change |
| AUC (ng·hr/mL) | 600 | 1800 | Significantly Increased |
| t1/2 (hr) | 2.0 | 6.0 | Increased |
| Clearance (L/hr/kg) | 10 | 3.3 | Decreased |
This table provides a generalized comparison based on established principles of how deuteration can affect pharmacokinetic parameters. Specific values are for illustrative purposes.
Visualizing Workflows and Pathways
Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Peptide-Ligand Activated GPCR Signaling Pathway
Peptides often function as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. The enhanced stability of deuterated peptides can make them valuable tools for studying these pathways with greater precision. The following diagram illustrates a generic GPCR signaling pathway activated by a peptide ligand.
Conclusion
The incorporation of this compound into peptides represents a powerful strategy for researchers in drug discovery and development. The enhanced metabolic stability and consequently improved pharmacokinetic profiles of deuterated peptides can lead to more effective and longer-lasting therapeutic agents. Furthermore, the use of these labeled amino acids as internal standards is crucial for the accurate quantification of peptides in complex biological matrices. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis and application of peptides containing this compound, paving the way for advancements in peptide-based research and therapeutics.
References
An In-Depth Technical Guide to the Use of N-Acetyl-DL-alanine-d7 in LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of N-Acetyl-DL-alanine-d7 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-Acetyl-DL-alanine.
Core Principles: Isotope Dilution Mass Spectrometry
The use of this compound in quantifying its unlabeled counterpart, N-Acetyl-DL-alanine, is founded on the principle of stable isotope dilution analysis (SIDA). This technique is the gold standard for quantitative mass spectrometry due to its ability to correct for variations that can occur during sample preparation and analysis.
A known quantity of the stable isotope-labeled (SIL) internal standard, this compound, is added to the sample at the earliest stage of preparation. The SIL internal standard is chemically identical to the analyte of interest (the "analyte") but has a greater mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because the SIL internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of using a stable isotope-labeled internal standard and how it corrects for analytical variability.
Caption: LC-MS workflow with a stable isotope-labeled internal standard.
Caption: Correction for analytical variability using an internal standard.
Experimental Protocols
The following is a representative, detailed methodology for the quantification of N-Acetyl-DL-alanine in human plasma. This protocol is based on established methods for similar N-acetylated amino acids and should be fully validated before implementation.
Materials and Reagents
-
N-Acetyl-DL-alanine (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS Grade Acetonitrile (B52724)
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (≥98%)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve N-Acetyl-DL-alanine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution with methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (1 µg/mL) to each tube (except for blank matrix samples) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
Vortex to mix and centrifuge at 2,000 x g for 5 minutes.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1.0 min (95% B), 1.0-5.0 min (95% to 40% B), 5.0-5.1 min (40% to 95% B), 5.1-7.0 min (95% B) |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl-DL-alanine | 132.1 | 88.1 | 15 |
| This compound | 139.1 | 95.1 | 15 |
Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument being used.
Data Presentation: Method Validation Summary
A thorough method validation should be performed according to regulatory guidelines (e.g., FDA, ICH M10). The following tables present representative quantitative data for a validated LC-MS/MS method for N-Acetyl-DL-alanine.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Precision (%CV) | < 15% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| Low (LQC) | 30 | 5.2% | 6.8% | 7.1% | 8.2% |
| Medium (MQC) | 400 | -2.5% | 4.1% | -1.8% | 5.5% |
| High (HQC) | 800 | 1.8% | 3.5% | 2.5% | 4.9% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 92.5 | 94.1 | 98.7 |
| High (HQC) | 95.3 | 96.2 | 101.5 |
Recovery is calculated as the peak response of an analyte in a pre-extraction spiked sample compared to a post-extraction spiked sample. Matrix effect is assessed by comparing the peak response in a post-extraction spiked sample to a neat solution.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of N-Acetyl-DL-alanine in complex biological matrices by LC-MS. The principles of isotope dilution correct for analytical variability, leading to high accuracy and precision. The provided experimental protocols and representative validation data serve as a comprehensive guide for researchers and scientists in the development and implementation of this bioanalytical method. It is imperative that a full method validation is conducted in the target matrix to ensure the reliability of the generated data.
Methodological & Application
Application Note & Protocol: Quantification of Amino Acids Using N-Acetyl-DL-alanine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and drug development. This document provides a detailed protocol for the quantification of amino acids in biological samples using a robust liquid chromatography-mass spectrometry (LC-MS) method. The protocol employs N-Acetyl-DL-alanine-d7 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. Stable isotope-labeled internal standards, like this compound, are chemically almost identical to their corresponding analytes, allowing them to mimic the analyte's behavior throughout the experimental process, which is essential for reliable quantification.[1]
This method often involves a derivatization step to improve the chromatographic separation and detection sensitivity of the amino acids.[2][3][4][5][6] Pre-column derivatization can enhance the hydrophobicity of amino acids, leading to better retention on reversed-phase columns and increased ionization efficiency in the mass spectrometer.[2][5]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and LC-MS/MS analysis for the quantification of amino acids.
1. Materials and Reagents
-
Internal Standard (IS): this compound
-
Amino Acid Standards: Analytical grade standards of all amino acids to be quantified
-
Derivatization Reagent: For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or similar commercially available kits like Phenomenex EZ:faast™.[5]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q or equivalent), Formic Acid (FA) - all LC-MS grade
-
Sample Preparation: Protein precipitation solution (e.g., 10% Trichloroacetic acid (TCA) or cold Methanol), Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup).[6][7]
2. Sample Preparation
The goal of sample preparation is to extract the amino acids from the sample matrix and remove interfering substances.[6]
-
Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture media) using standard procedures to minimize contamination.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control sample at the beginning of the preparation process. This allows for correction of any analyte loss during subsequent steps.[1][8]
-
Protein Precipitation: To remove proteins, add 3 volumes of cold protein precipitation solution (e.g., methanol) to 1 volume of the sample. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids and the internal standard.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
3. Derivatization
Derivatization is a key step to improve the chromatographic and mass spectrometric properties of amino acids.[2][3][4][5][6]
-
Reconstitution: Reconstitute the dried extract in a suitable buffer as recommended by the derivatization kit manufacturer (e.g., borate (B1201080) buffer pH 8.8 for AQC).
-
Derivatization Reaction: Add the derivatization reagent (e.g., AQC solution) to the reconstituted sample.
-
Incubation: Incubate the mixture at a specific temperature and for a specific time to ensure complete derivatization (e.g., 55°C for 10 minutes for AQC).[5]
-
Stopping the Reaction: The reaction is typically stopped by the addition of a quenching reagent or by a change in pH, as per the kit instructions.
4. LC-MS/MS Analysis
The derivatized amino acids are then analyzed by LC-MS/MS.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions (precursor and product ions) for each derivatized amino acid and the internal standard need to be optimized.
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from this protocol.
Table 2: MRM Transitions for Amino Acids and Internal Standard (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alanine derivative | Value | Value |
| Valine derivative | Value | Value |
| Leucine derivative | Value | Value |
| Isoleucine derivative | Value | Value |
| Proline derivative | Value | Value |
| Phenylalanine derivative | Value | Value |
| Tryptophan derivative | Value | Value |
| Methionine derivative | Value | Value |
| Glycine derivative | Value | Value |
| Serine derivative | Value | Value |
| Threonine derivative | Value | Value |
| Cysteine derivative | Value | Value |
| Asparagine derivative | Value | Value |
| Glutamine derivative | Value | Value |
| Tyrosine derivative | Value | Value |
| Aspartic Acid derivative | Value | Value |
| Glutamic Acid derivative | Value | Value |
| Histidine derivative | Value | Value |
| Lysine derivative | Value | Value |
| Arginine derivative | Value | Value |
| This compound derivative | Value | Value |
Note: The m/z values are dependent on the derivatization reagent used and need to be determined experimentally.
Table 3: Quantitative Results for a Plasma Sample (Illustrative)
| Amino Acid | Concentration (µM) | %RSD (n=3) |
| Alanine | 350.2 | 2.1 |
| Valine | 245.8 | 1.8 |
| Leucine | 130.5 | 2.5 |
| Isoleucine | 65.1 | 2.3 |
| Proline | 210.9 | 1.9 |
| Phenylalanine | 55.7 | 3.1 |
| Tyrosine | 60.3 | 2.8 |
| Glutamine | 550.6 | 1.5 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for amino acid quantification.
Signaling Pathway Context (Illustrative)
While this protocol focuses on the analytical method, the quantification of amino acids is often critical for studying metabolic pathways. For example, the levels of branched-chain amino acids (leucine, isoleucine, valine) are important in the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.
Caption: Role of amino acids in the mTOR signaling pathway.
References
- 1. iroatech.com [iroatech.com]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding disease mechanisms, identifying biomarkers, and accelerating drug development. Targeted metabolomics focuses on the accurate quantification of specific, known metabolites, offering high sensitivity and reproducibility. The use of stable isotope-labeled internal standards is paramount in targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics to correct for variations during sample preparation and analysis, thereby ensuring data accuracy and precision.
N-Acetyl-DL-alanine-d7 is a deuterated analog of N-acetylalanine, a metabolite involved in amino acid metabolism. Its stable isotope label makes it an ideal internal standard for the quantification of endogenous N-acetylalanine in various biological matrices such as plasma, serum, and urine. This document provides detailed application notes and protocols for the use of this compound in a targeted metabolomics workflow.
Principle
The fundamental principle of this workflow is isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, this compound, is spiked into the biological sample at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous analyte, N-acetylalanine, during liquid chromatography and is detected by tandem mass spectrometry. Since the analyte and the internal standard have nearly identical physicochemical properties, they experience similar extraction efficiencies, matrix effects (ion suppression or enhancement), and ionization efficiencies. By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains consistent despite variations in the analytical process.
Materials and Reagents
-
N-Acetyl-DL-alanine
-
This compound
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Biological matrix (e.g., human plasma, K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with LC-MS/MS analysis.[1][2][3]
-
Thawing: Thaw frozen biological samples (e.g., plasma) on ice to prevent degradation of metabolites.
-
Aliquoting: Vortex the thawed sample to ensure homogeneity and pipette 100 µL into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a pre-prepared working solution of this compound (e.g., 1 µg/mL in 50% methanol) to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase concentration.
-
Analysis: The prepared sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are proposed starting conditions for the analysis of N-acetylalanine and its deuterated internal standard. Optimization of these parameters is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for N-acetylalanine and this compound Note: These are predicted transitions and should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-acetylalanine | 132.1 | 88.1 | 50 | 15 |
| This compound | 139.1 | 92.1 | 50 | 15 |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both N-acetylalanine and this compound using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of N-acetylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables present illustrative data for a typical method validation of a targeted N-acetylalanine assay using this compound as an internal standard. Disclaimer: This data is for demonstration purposes and represents typical performance characteristics. Actual results may vary and should be established through in-house validation.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| N-acetylalanine | 1 - 1000 | >0.995 | 1/x² |
Table 3: Precision and Accuracy (Illustrative Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 | 85-115 |
| LQC | 3 | <10 | <10 | 90-110 | 90-110 |
| MQC | 100 | <10 | <10 | 90-110 | 90-110 |
| HQC | 800 | <10 | <10 | 90-110 | 90-110 |
Table 4: Recovery and Matrix Effect (Illustrative Data)
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 95.2 | 98.7 |
| HQC | 800 | 98.1 | 101.5 |
Recovery (%) is calculated as (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) is calculated as (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100.
Mandatory Visualizations
Caption: Targeted metabolomics workflow for N-acetylalanine.
References
Step-by-step guide for N-Acetyl-DL-alanine-d7 stock solution preparation
Application Note: Preparation of N-Acetyl-DL-alanine-d7 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, step-by-step protocol for the preparation, storage, and handling of a stock solution of this compound, a deuterated internal standard crucial for quantitative analysis in metabolomics and pharmacokinetic studies.
Product Information and Properties
This compound is the deuterated form of N-Acetyl-DL-alanine, commonly used as an internal standard in mass spectrometry-based assays. Its properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₂D₇NO₃ | [1] |
| Molecular Weight | 138.17 g/mol | Calculated |
| Parent CAS Number | 1115-69-1 (for non-deuterated form) | PubChem[2] |
| Appearance | White to off-white solid/powder | Sigma-Aldrich[3], Invivochem[1] |
| Recommended Solvents | Methanol, Acetonitrile, DMSO, Ethanol | BenchChem[2], Invivochem[1] |
| Solid Storage | -20°C for up to 3 years | Invivochem[1] |
| Solution Storage | -80°C for up to 6 months | Invivochem[1] |
| -20°C for up to 1 month | Invivochem[1] |
Safety Precautions
Before handling the compound, review the Safety Data Sheet (SDS) for the parent compound (N-Acetyl-DL-alanine).
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Minimize dust generation and accumulation.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol details the preparation of a 1 mg/mL stock solution. Calculations can be adjusted for different desired concentrations.
Required Materials and Equipment
-
This compound solid powder
-
High-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile is recommended to prevent H/D exchange)
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Sonicator bath
Step-by-Step Procedure
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can compromise the integrity of the deuterated standard.
-
Weigh Compound: Tare the analytical balance with a clean weighing vessel (e.g., weigh paper or a microcentrifuge tube). Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1.0 mg of the powder.
-
Solvent Addition: Transfer the weighed powder to a clean, appropriately sized amber glass vial. Using a calibrated micropipette, add the calculated volume of the chosen solvent (e.g., Methanol) to the vial. For a 1 mg/mL solution with 1.0 mg of powder, add 1.0 mL of solvent.
-
Dissolution: Tightly cap the vial and vortex gently for approximately 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the powder is not fully dissolved after vortexing, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure that all particulate matter has dissolved and the solution is clear.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution in a tightly sealed amber vial at -20°C or -80°C as recommended for desired stability.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the stock solution preparation workflow.
Caption: Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage is critical to maintain the isotopic purity and concentration of the deuterated standard.
-
Prevent H/D Exchange: Use high-purity aprotic solvents (e.g., Methanol, Acetonitrile) and always keep vials tightly sealed to prevent absorption of atmospheric moisture, which can lead to deuterium-hydrogen exchange.[2]
-
Temperature: For long-term stability of the stock solution, store at -80°C. For short-term use (up to one month), -20°C is sufficient.[1]
-
Light Sensitivity: Store the solution in amber vials to protect it from light, which can cause photodegradation of organic compounds.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. If the stock solution will be used frequently, prepare smaller aliquots to minimize degradation.
References
Application of N-Acetyl-DL-alanine-d7 in Drug Metabolism and Pharmacokinetic Studies
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetics (DMPK) research.[1] Deuterium-labeled compounds, in particular, offer a powerful means to trace metabolic pathways, improve pharmacokinetic profiles, and serve as ideal internal standards for quantitative bioanalysis. N-Acetyl-DL-alanine-d7, the deuterated analog of N-Acetyl-DL-alanine, provides a high-purity, stable isotope-labeled standard crucial for accurate and precise quantification of its non-labeled counterpart in complex biological matrices. This document outlines the primary applications of this compound in DMPK studies and provides detailed protocols for its use.
While N-Acetyl-DL-alanine is not a naturally occurring metabolite in humans, it is considered part of the human exposome, meaning its presence is due to external exposure. Understanding its metabolic fate and pharmacokinetic profile is essential, particularly if it is identified as a metabolite of a drug candidate or a component in a formulation.
Core Applications
The primary application of this compound in DMPK studies is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its key advantages include:
-
Similar Physicochemical Properties: Being chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer.
-
Mass Differentiation: The mass difference of 7 atomic mass units allows for clear differentiation from the unlabeled analyte by the mass spectrometer.
-
Correction for Variability: It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision in quantitative assays.[2][3]
Data Presentation
Table 1: Analyte and Internal Standard Mass Spectrometry Parameters
| Parameter | N-Acetyl-DL-alanine | This compound (IS) |
| Molecular Formula | C₅H₉NO₃ | C₅H₂D₇NO₃ |
| Molecular Weight | 131.13 g/mol | 138.17 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 132.1 | m/z 139.1 |
| Product Ion | m/z 89.1 | m/z 96.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Representative Calibration Curve Data for N-Acetyl-DL-alanine in Human Plasma
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 25,876 | 1,023,456 | 0.0253 |
| 10 | 51,987 | 1,009,876 | 0.0515 |
| 50 | 255,432 | 1,015,678 | 0.2515 |
| 100 | 510,987 | 1,020,123 | 0.5009 |
| 500 | 2,567,890 | 1,011,234 | 2.5393 |
| 1000 | 5,123,456 | 1,018,765 | 5.0291 |
| Correlation Coefficient (r²) | 0.9995 |
Experimental Protocols
Protocol 1: Quantitative Analysis of N-Acetyl-DL-alanine in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of N-Acetyl-DL-alanine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
N-Acetyl-DL-alanine (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Standard and Internal Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl-DL-alanine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% methanol in water to achieve concentrations for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL internal standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Acetyl-DL-alanine: 132.1 -> 89.1
-
This compound: 139.1 -> 96.1
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Hypothetical metabolic pathway of a drug to N-Acetyl-DL-alanine.
References
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of N-Acetyl-DL-alanine-d7 as a stable isotope tracer in metabolic flux analysis (MFA). This document outlines the core principles, experimental procedures, data interpretation, and potential applications for researchers investigating cellular metabolism.
Introduction to this compound in Metabolic Flux Analysis
N-Acetyl-DL-alanine (NADA) is an acetylated form of the amino acid alanine (B10760859). Its deuterated isotopologue, this compound, serves as a valuable tracer for investigating the metabolic fate of both the acetyl and alanine moieties within cellular systems. The stable deuterium (B1214612) labels allow for the tracking of these components through various metabolic pathways without the safety concerns associated with radioactive isotopes.[1]
In metabolic flux analysis, stable isotope tracers are introduced into a biological system, and the incorporation of the isotope into downstream metabolites is measured.[2][3] This information, combined with stoichiometric models of metabolic networks, allows for the quantification of intracellular reaction rates, or fluxes.[4] this compound offers a unique tool to probe specific aspects of metabolism, including amino acid catabolism, the Krebs cycle, and fatty acid synthesis.
Core Principles and Applications
The primary application of this compound in metabolic flux analysis is to simultaneously trace the metabolic fate of its two constituent parts: the acetyl group and the alanine backbone.
-
Tracing the Acetyl-d3 Moiety: The deuterated acetyl group, once cleaved from the N-acetyl-alanine, can enter the acetyl-CoA pool. This allows for the investigation of pathways that utilize acetyl-CoA, such as the Krebs cycle for energy production or fatty acid synthesis for lipid biosynthesis.
-
Tracing the Alanine-d4 Backbone: The deuterated alanine backbone can be converted to pyruvate, a central metabolite that links glycolysis, the Krebs cycle, and amino acid metabolism.[5] By tracking the d4-label, researchers can investigate gluconeogenesis, amino acid transamination reactions, and the contribution of alanine to the Krebs cycle.
This dual-tracing capability makes this compound particularly useful for studying cellular energy metabolism, nutrient utilization, and the interplay between different metabolic pathways in various physiological and pathological conditions, such as cancer and metabolic disorders.
Proposed Metabolic Fate of this compound
The metabolic pathway of this compound is hypothesized to proceed through initial deacetylation, followed by the entry of the resulting deuterated alanine and acetate (B1210297) into central carbon metabolism.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
This section provides a detailed protocol for a typical stable isotope tracing experiment using this compound in cultured mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without alanine and acetate) with a known concentration of this compound (e.g., 1 mM). The precise concentration should be optimized for the specific cell line and experimental goals.
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation. The optimal time points should be determined empirically.
-
Metabolite Extraction
Rapid quenching of metabolic activity is crucial for accurate results.
-
Quenching:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution.
-
-
Extraction:
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis
The dried metabolite extracts are reconstituted in a suitable solvent for analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of a solvent compatible with the LC-MS method (e.g., 50% methanol).
-
Chromatographic Separation: Inject the reconstituted samples into an LC system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of downstream metabolites.
Caption: General experimental workflow for metabolic flux analysis.
Data Presentation and Interpretation
The raw LC-MS data is processed to determine the mass isotopologue distribution (MID) for key metabolites. This involves correcting for the natural abundance of stable isotopes. The MIDs are then used as input for flux analysis software to calculate the relative or absolute metabolic fluxes.
Quantitative Data Summary
The following tables present hypothetical but representative data from a time-course experiment using this compound.
Table 1: Isotopic Enrichment of Key Metabolites Over Time
| Metabolite | Time (hours) | M+0 | M+1 | M+2 | M+3 (from Acetyl-d3) | M+4 (from Alanine-d4) |
| Pyruvate | 1 | 95% | 2% | 1% | 0% | 2% |
| 8 | 70% | 5% | 3% | 2% | 20% | |
| 24 | 40% | 8% | 5% | 5% | 42% | |
| Citrate | 1 | 98% | 1% | 1% | 0% | 0% |
| 8 | 80% | 5% | 8% | 5% | 2% | |
| 24 | 55% | 10% | 15% | 12% | 8% | |
| Palmitate | 1 | 99% | 1% | 0% | 0% | 0% |
| 8 | 90% | 5% | 3% | 2% | 0% | |
| 24 | 75% | 10% | 8% | 7% | 0% |
Table 2: Calculated Relative Fluxes (Arbitrary Units)
| Metabolic Pathway | Control Cells | Treated Cells | Fold Change |
| Alanine -> Pyruvate | 100 | 150 | 1.5 |
| Pyruvate -> Krebs Cycle | 80 | 120 | 1.5 |
| Acetyl-CoA -> Krebs Cycle | 120 | 100 | 0.83 |
| Acetyl-CoA -> Fatty Acid Synthesis | 50 | 90 | 1.8 |
Conclusion
This compound is a promising stable isotope tracer for metabolic flux analysis, offering the ability to simultaneously track the fate of both acetyl and alanine moieties. The protocols and data presented here provide a framework for researchers to design and execute experiments to gain deeper insights into cellular metabolism. While the applications discussed are based on established metabolic principles, further experimental validation will be crucial to fully elucidate the utility of this novel tracer.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
Incorporating N-Acetyl-DL-alanine-d7 in stable isotope labeling by amino acids in cell culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: SILAC-NAA-D7-001
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[1] It enables the accurate comparison of protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome. While canonical amino acids like lysine (B10760008) and arginine labeled with ¹³C or ¹⁵N are commonly used, the application of deuterated non-canonical amino acids offers a cost-effective alternative for specific research applications. This document provides detailed application notes and protocols for the incorporation of N-Acetyl-DL-alanine-d7 in SILAC-based quantitative proteomics.
This compound is a deuterated version of N-acetylalanine. The "d7" indicates that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612). While not a direct component of protein synthesis, N-acetylated amino acids can be metabolized by cells. It is hypothesized that this compound is first deacetylated by cellular acylases to yield deuterated alanine (B10760859) (Alanine-d7). This Alanine-d7 is then charged to its cognate tRNA and incorporated into newly synthesized proteins, introducing a stable isotope label. This approach is particularly useful for studying alanine metabolism and its contribution to the proteome under various conditions.
Core Applications
-
Quantitative Proteomics: Differentiating and quantifying proteins between two cell populations (e.g., treated vs. untreated).
-
Metabolic Flux Analysis: Tracing the metabolic fate of alanine and the contribution of exogenous alanine to protein synthesis.
-
Protein Turnover Studies: In pulse-chase experiments to measure the rates of protein synthesis and degradation.
-
Drug Target Identification: Identifying changes in protein expression in response to drug compounds.[1]
Experimental Design Considerations
-
Cell Line Selection: The cell line used must be auxotrophic for alanine or have a sufficiently low rate of endogenous alanine synthesis to ensure efficient incorporation of the labeled amino acid. Alternatively, high concentrations of this compound in the medium can drive incorporation.
-
Metabolic Conversion: The efficiency of deacetylation of this compound to Alanine-d7 can be cell-line dependent. A pilot study is recommended to confirm incorporation and determine the optimal labeling time.
-
Completeness of Labeling: For accurate quantification, it is crucial to achieve near-complete incorporation of the labeled amino acid. This typically requires at least five to six cell doublings in the labeling medium.[2][3]
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[4] This should be considered during data analysis. Modern mass spectrometry software can typically account for this.
Proposed Metabolic Incorporation Pathway
The primary proposed mechanism for the incorporation of this compound into proteins is through enzymatic deacetylation to form deuterated L-alanine, which is then utilized in protein synthesis.
Detailed Experimental Protocol
This protocol outlines a standard SILAC experiment using this compound for quantitative proteomics.
Materials:
-
Cell line of interest
-
"Light" SILAC medium: Alanine-free DMEM/RPMI-1640 supplemented with 10% dialyzed fetal bovine serum (dFBS), L-glutamine, penicillin/streptomycin, and a standard concentration of L-alanine.
-
"Heavy" SILAC medium: Alanine-free DMEM/RPMI-1640 supplemented with 10% dFBS, L-glutamine, penicillin/streptomycin, and this compound at a concentration determined by a pilot study (e.g., 100-200 mg/L).
-
Cell culture flasks/plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
Reagents for reduction (DTT) and alkylation (iodoacetamide)
-
C18 StageTips for peptide desalting
-
Mass spectrometer (e.g., Orbitrap) coupled to a nano-HPLC system
Procedure:
-
Cell Culture and Labeling:
-
Culture the chosen cell line in the "light" and "heavy" SILAC media for at least 6 cell doublings to ensure complete incorporation of the respective amino acids.
-
Monitor cell morphology and doubling time to ensure that this compound does not adversely affect cell health.[2]
-
Confirm labeling efficiency (>95%) by analyzing a small protein extract via mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment to the "heavy" labeled cells (or "light" cells, depending on the experimental design). The other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells from both "light" and "heavy" conditions.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteome.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration in both lysates using a BCA assay or similar method.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.[5]
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 StageTips to remove contaminants that could interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer.
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
The software will identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on the mass shift introduced by the deuterium label.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.
-
Experimental Workflow
References
- 1. chempep.com [chempep.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NMR Spectroscopic Analysis of N-Acetyl-DL-alanine-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of N-Acetyl-DL-alanine-d7 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, and various NMR techniques for structural elucidation, purity assessment, and determination of isotopic enrichment.
Introduction to NMR Analysis of this compound
This compound is a deuterated analog of N-Acetyl-DL-alanine. The substitution of hydrogen with deuterium (B1214612) atoms offers several advantages in NMR-based studies. Deuteration simplifies ¹H NMR spectra by reducing the number of proton signals, which can be particularly useful in complex mixtures.[1] Furthermore, the deuterium nucleus (²H) is NMR active and can be directly observed to confirm the sites and extent of deuteration.[2][3] Quantitative NMR (qNMR) techniques can be employed for the precise determination of isotopic enrichment.[4][5]
This document provides detailed methodologies for the analysis of this compound, including ¹H, ¹³C, and ²H NMR spectroscopy.
Predicted NMR Data
The structure of N-Acetyl-DL-alanine is shown below with standard numbering:
In this compound, the methyl group of the alanine (B10760859) residue and the alpha-proton are deuterated (-CD(CD₃)-). Therefore, the expected ¹H NMR spectrum will be significantly simplified, showing only a singlet for the acetyl methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Acetyl CH₃ | ~2.04 | s | Based on N-Acetyl-L-alanine data. A slight upfield shift is expected due to the adjacent deuteration. |
| Alanine α-CH | Not Observed | - | Replaced by Deuterium. |
| Alanine β-CH₃ | Not Observed | - | Replaced by Deuterium. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Acetyl CH₃ | ~22.5 | Based on N-Acetyl-L-alanine data. |
| Acetyl C=O | ~175.0 | Based on N-Acetyl-L-alanine data. |
| Alanine α-C | ~51.0 | A slight upfield shift is expected due to the attached deuterium. The signal will appear as a triplet in a proton-decoupled ¹³C spectrum due to C-D coupling. |
| Alanine β-C | ~17.0 | A slight upfield shift is expected due to the attached deuterium. The signal will appear as a multiplet in a proton-decoupled ¹³C spectrum due to C-D coupling. |
| Carboxyl C=O | ~177.0 | Based on N-Acetyl-L-alanine data. |
Table 3: Predicted ²H NMR Chemical Shifts for this compound in a protic solvent (e.g., H₂O/D₂O mixture)
| Deuterons | Predicted Chemical Shift (ppm) | Notes |
| Alanine α-CD | ~4.15 | Chemical shifts in ²H NMR are very similar to ¹H NMR.[2] |
| Alanine β-CD₃ | ~1.48 | Chemical shifts in ²H NMR are very similar to ¹H NMR.[2] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., DSS for D₂O, TMS for organic solvents)
-
Vortex mixer
-
Pipettes and tips
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
¹H NMR Spectroscopy Protocol
This protocol is designed for the structural confirmation and purity assessment of this compound.
Instrument Parameters (300-600 MHz NMR Spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the internal standard signal (e.g., DSS at 0.00 ppm).
-
Integration: Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy Protocol
This protocol is used to confirm the carbon backbone of the molecule.
Instrument Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance and lower gyromagnetic ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the internal standard or the solvent signal.
²H NMR Spectroscopy Protocol
This protocol is essential for confirming the positions of deuteration and for determining the isotopic enrichment.[2][3]
Instrument Parameters:
-
Pulse Program: Standard 1D deuterium experiment.
-
Number of Scans (ns): 64 or more, depending on the level of deuteration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 10-15 ppm.
-
Temperature: 298 K (25 °C).
-
Lock: If the sample is dissolved in a non-deuterated solvent, the lock should be turned off.[2]
Data Processing:
-
Fourier Transformation, Phasing, and Baseline Correction: Process the data as described for ¹H NMR.
-
Referencing: The chemical shift in ²H NMR is very similar to ¹H NMR, and the same reference standards can be used as a guide.[2]
Quantitative NMR (qNMR) for Isotopic Enrichment
This protocol allows for the precise determination of the deuterium enrichment level.
Key Considerations for qNMR:
-
Internal Standard: A certified internal standard with a known concentration and purity is required.
-
Relaxation Delay: A long relaxation delay (at least 5 times the T₁ of the slowest relaxing nucleus) is crucial for accurate integration.
-
Pulse Angle: A calibrated 90° pulse is recommended.
-
Signal-to-Noise: A high signal-to-noise ratio (>250:1) is necessary for precise integration.
Protocol:
-
Sample Preparation: Prepare the sample as described in section 3.1, ensuring precise weighing of both the analyte and the internal standard.
-
Acquire ¹H and ²H NMR Spectra: Acquire both ¹H and ²H NMR spectra under quantitative conditions.
-
Integration: Carefully integrate the signals of the analyte and the internal standard in both spectra.
-
Calculation: The isotopic enrichment can be calculated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of the corresponding deuterium signal in the ²H NMR spectrum, relative to the internal standard. A combined ¹H and ²H NMR approach often yields the most accurate results.[4][5]
Visualizations
The following diagrams illustrate the logical workflows for the NMR analysis of this compound.
Caption: General workflow for the comprehensive NMR analysis of this compound.
Caption: Workflow for determining isotopic enrichment of this compound using qNMR.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Deuterium isotope effect on 1H chemical shift in pentadeuteriobenzene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
Application Note: Normalization of Matrix Effects in Mass Spectrometry using N-Acetyl-DL-alanine-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used extensively in drug development, metabolomics, and clinical diagnostics due to its high sensitivity and selectivity.[1] However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] This can compromise the accuracy, precision, and reproducibility of quantitative assays.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for mitigating matrix effects.[3][4] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).[5][6] Because it is chemically almost identical to the analyte, the SIL-IS co-elutes during chromatography and experiences the same matrix effects.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, variability due to matrix effects can be effectively normalized, leading to significantly improved data quality.[4]
This application note provides a detailed protocol for the use of N-Acetyl-DL-alanine-d7 as an internal standard to normalize for matrix effects in the quantitative analysis of N-Acetyl-DL-alanine in a complex biological matrix such as human plasma.
Principle of Matrix Effect Normalization with a SIL-IS
The core principle behind using this compound is that it behaves nearly identically to the unlabeled N-Acetyl-DL-alanine throughout the entire analytical workflow, from sample preparation to detection.[4] When a known amount of the deuterated standard is added to the sample early in the preparation process, it is subjected to the same sample losses during extraction, and more importantly, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[7] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratios, the ratio of their peak areas remains constant even if their absolute signal intensities fluctuate.[8] This normalization leads to a significant improvement in the accuracy and precision of the quantification.[9]
Experimental Protocols
This section details the materials and methods for the quantification of N-Acetyl-DL-alanine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
N-Acetyl-DL-alanine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (Matrix)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-Acetyl-DL-alanine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Acetyl-DL-alanine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the N-Acetyl-DL-alanine working standard solutions into blank human plasma to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup.[9][10]
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Acetyl-DL-alanine: The precursor ion [M+H]⁺ for N-Acetyl-DL-alanine (C₅H₉NO₃, MW: 131.13) is m/z 132.1. A potential product ion could be m/z 89.1 (loss of acetyl group).[11][12]
-
This compound: The precursor ion [M+H]⁺ is m/z 139.1. The corresponding product ion would also be shifted by 7 Da, resulting in m/z 96.1.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific mass spectrometer being used.
-
Data Presentation
The effectiveness of using this compound to normalize for matrix effects is demonstrated by comparing key assay parameters with and without internal standard correction.
Table 1: Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) without IS | Accuracy (%) without IS | Precision (%CV) with IS | Accuracy (%) with IS |
| Low | 10 | 18.5 | 125.3 | 4.2 | 102.1 |
| Medium | 100 | 15.2 | 82.1 | 3.5 | 98.7 |
| High | 800 | 12.8 | 118.9 | 2.1 | 101.5 |
Table 2: Matrix Effect and Recovery
| Parameter | N-Acetyl-DL-alanine (Analyte) | This compound (IS) | IS-Normalized Analyte |
| Recovery (%) | 85.6 | 84.9 | N/A |
| Matrix Factor | 0.68 (Suppression) | 0.71 (Suppression) | 0.96 |
| IS-Normalized Matrix Factor | N/A | N/A | 1.02 |
-
Recovery: The efficiency of the extraction process.
-
Matrix Factor: A measure of ion suppression or enhancement. A value < 1 indicates suppression, > 1 indicates enhancement, and = 1 indicates no matrix effect.
-
IS-Normalized Matrix Factor: The matrix factor of the analyte peak area to IS peak area ratio. A value close to 1 demonstrates effective normalization.
Visualizations
References
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. iroatech.com [iroatech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-DL-alanine-d7 Internal Standard
Welcome to the technical support center for N-Acetyl-DL-alanine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of N-Acetyl-DL-alanine, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. Deuterated standards are considered the 'gold standard' because their physical and chemical properties are very similar to the unlabeled analyte of interest. This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.
Q2: What are the most critical factors to consider when using this compound as an internal standard?
The most critical factors to consider are:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.
-
Chemical Purity: The standard should be free from unlabeled N-Acetyl-DL-alanine and other impurities that could interfere with the analysis.
-
Position of Deuterium Labels: Deuterium atoms should be in stable, non-exchangeable positions to prevent loss of the label during sample processing and analysis.
-
Co-elution with the Analyte: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid, protected from moisture, at -20°C. Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation. The stability of the solution is also dependent on the solvent and pH.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results can stem from several factors. The most common culprits are a lack of co-elution, issues with the purity of the internal standard, or isotopic exchange.
Troubleshooting Steps:
-
Verify Co-elution:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm if they are co-eluting. If a separation is observed, consider adjusting the chromatographic method (e.g., changing the gradient, flow rate, or column) to achieve co-elution.
-
-
Assess Isotopic and Chemical Purity:
-
Problem: The presence of unlabeled N-Acetyl-DL-alanine in the internal standard stock will lead to an overestimation of the analyte concentration. Other chemical impurities can also interfere with the measurement.
-
Solution: Always request and review the Certificate of Analysis (CoA) from the supplier, which should specify the isotopic and chemical purity. It is also good practice to analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
-
-
Investigate Isotopic Exchange (H/D Exchange):
-
Problem: Deuterium atoms on the molecule may exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This would lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification.
-
Solution: Perform a stability study by incubating the this compound in a blank matrix under the same conditions as your sample preparation and analysis. Monitor for any increase in the signal of the non-deuterated analyte over time.
-
Issue 2: Poor Signal Intensity or No Signal for the Internal Standard
Question: I am observing a very low or no signal for this compound. What could be the cause?
Answer: This issue can be caused by incorrect concentration, degradation of the standard, inefficient ionization, or instrument problems.
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for the preparation of your stock and working solutions.
-
Check for Degradation: Prepare a fresh stock solution from the solid material to rule out degradation of the previous stock. Ensure proper storage conditions were maintained.
-
Optimize Ionization: Infuse a solution of the internal standard directly into the mass spectrometer to optimize the source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.
-
Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
Data Presentation
Table 1: Typical Specifications for this compound Internal Standard
| Parameter | Typical Specification | Importance |
| Chemical Purity | >98% | Ensures no interference from other compounds. |
| Isotopic Purity | >99 atom % D | Minimizes contribution to the unlabeled analyte signal. |
| Unlabeled Compound | <0.5% | Critical for accurate quantification of low analyte levels. |
Note: These are typical values. Always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Table 2: Stability of N-Acetyl-DL-alanine at Different pH and Temperature Conditions (Illustrative)
| pH | Temperature | Stability | Potential Degradation Pathway |
| 2-3 | 25°C | Moderate | Acid-catalyzed hydrolysis of the amide bond. |
| 4-7 | 4°C | Good | Generally optimal for stability in solution. |
| >8 | 25°C | Moderate | Base-catalyzed hydrolysis of the amide bond. |
Note: This is illustrative data for the unlabeled compound. Stability of the deuterated standard should be experimentally verified under your specific conditions.
Experimental Protocols
Protocol 1: Sample Preparation for Analysis of a Small Molecule Analyte in Plasma
This protocol provides a general workflow for protein precipitation, a common sample preparation technique.
-
Thaw Samples: Thaw plasma samples and this compound internal standard working solution on ice.
-
Spike Internal Standard: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (concentration should be optimized based on the expected analyte concentration). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific analyte and instrument.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor and product ion transitions for both the analyte and this compound need to be optimized.
Optimizing LC-MS parameters for N-Acetyl-DL-alanine-d7 detection
Welcome to the technical support center for the LC-MS analysis of N-Acetyl-DL-alanine-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Both positive (ESI+) and negative (ESI-) electrospray ionization modes should be evaluated. In positive mode, the molecule will likely form the [M+H]⁺ adduct, while in negative mode, the [M-H]⁻ adduct is expected. The choice depends on which mode provides better sensitivity and lower background noise for your specific sample matrix. For ESI+, using a mobile phase containing a volatile acid like 0.1% formic acid is recommended to facilitate protonation[1]. For ESI-, a volatile base such as 0.1% ammonium (B1175870) hydroxide (B78521) can be used[1].
Q2: Which type of chromatography column is best suited for this compound?
A2: this compound is a small, polar molecule. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the preferred choice as it provides better retention for polar compounds compared to traditional reversed-phase (e.g., C18) columns, where the analyte might elute in the void volume[1]. If using a reversed-phase column, a polar-embedded or polar-endcapped version may offer improved retention.
Q3: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this a problem?
A3: Yes, this can be a significant issue. This phenomenon, known as isotopic chromatographic shift, can occur with deuterated standards, where they may elute slightly earlier than the non-deuterated analyte[2][3]. If the analyte and the internal standard do not co-elute perfectly, they can experience different degrees of matrix effects (ion suppression or enhancement), which compromises analytical accuracy and leads to scattered results[2][3][4]. Optimizing the chromatographic method by adjusting the mobile phase, gradient, or temperature can help improve co-elution[2].
Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent?
A4: This is a phenomenon known as back-exchange. It is most likely to occur with deuterium atoms attached to heteroatoms (e.g., -OH, -NH)[4]. For this compound, the deuterium atoms are typically on carbon atoms (e.g., on the acetyl methyl group and alanine (B10760859) backbone), which form more stable bonds and are less prone to exchange[5]. However, storing standards in acidic or basic solutions for extended periods should generally be avoided to minimize any potential risk[6].
Troubleshooting Guides
This section addresses specific issues that you may encounter during your analysis.
Guide 1: Poor or No Signal / Low Sensitivity
| Potential Cause | Recommended Solution(s) |
| Inappropriate Ionization Mode | Test both ESI positive and ESI negative modes to determine which provides a better signal-to-noise ratio[1]. |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is ionized. Add 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode[1]. |
| Ion Suppression from Matrix | Improve sample cleanup using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components such as salts and phospholipids[1][7]. Dilute the sample if possible. |
| Insufficient Desolvation | Optimize MS source parameters. Increase the drying gas temperature and flow rate, and optimize the nebulizer pressure to improve droplet desolvation[1]. |
| Poor Analyte Retention | If the analyte elutes in the solvent front (void volume), use a HILIC or mixed-mode column to improve retention of the polar compound[1]. |
Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution(s) |
| Secondary Interactions | Acidic analytes can tail on basic sites of the column silica. Add a mobile phase modifier (e.g., 0.1% formic acid) to minimize these interactions. |
| Sample Overload | Reduce the injection volume or dilute the sample concentration[1]. |
| Injection Solvent Incompatibility | The sample solvent should be as close as possible in composition to the initial mobile phase. For HILIC, reconstitute the sample in a solvent with a high organic content (e.g., 90% acetonitrile)[1]. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column[1][8]. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols & Methodologies
Protocol 1: Initial Method Development for this compound
This protocol outlines the steps for establishing a robust LC-MS/MS method using Multiple Reaction Monitoring (MRM).
-
Analyte Information & Tuning:
-
Calculate the exact mass of the precursor ion. For N-Acetyl-DL-alanine (C5H9NO3), the monoisotopic mass is ~131.06 Da[9][10][11]. For the d7 version, the mass will be approximately 138.10 Da.
-
Prepare a standard solution (~1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺ or [M-H]⁻) and to identify the most abundant and stable product ions by performing a product ion scan.
-
Optimize MS parameters such as Collision Energy (CE) and Declustering Potential (DP) for each MRM transition.
-
-
Chromatography Development:
-
Select a suitable column (HILIC is recommended).
-
Start with a generic gradient. For HILIC, a typical gradient might be from 95% Acetonitrile / 5% Water (with 0.1% Formic Acid) to 50% Acetonitrile over several minutes.
-
Inject the standard and adjust the gradient to ensure the analyte is well-retained and exhibits a sharp, symmetrical peak.
-
Ensure adequate column equilibration time between injections, which is critical for reproducible retention times, especially in HILIC methods[1].
-
-
Sample Preparation:
-
For biological samples like plasma or urine, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio to the sample, vortex, and centrifuge[1].
-
The resulting supernatant can be further cleaned using Solid Phase Extraction (SPE) to remove salts and phospholipids (B1166683) that can cause ion suppression[1][7].
-
Quantitative Data Summary
The following tables provide starting parameters for method optimization. These values should be refined for your specific instrument and application.
Table 1: Suggested Starting LC Parameters
| Parameter | HILIC Method |
|---|---|
| Column | HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold 2 min, return to 95% B, equilibrate 3 min |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 1 - 5 µL |
| Sample Diluent | 90% Acetonitrile / 10% Water |
Table 2: Suggested Starting MS Parameters
| Parameter | ESI+ Value | ESI- Value |
|---|---|---|
| Capillary Voltage | 3500 V | -3000 V |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 50 psi | 35 - 50 psi |
| Source Temperature | 120 °C | 120 °C |
Table 3: Theoretical MRM Transitions for this compound (Note: These transitions must be empirically determined and optimized)
| Ion Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Description |
|---|---|---|---|
| Positive | ~139.1 ([M+H]⁺) | To be determined | Quantitative Transition |
| Positive | ~139.1 ([M+H]⁺) | To be determined | Qualitative Transition |
| Negative | ~137.1 ([M-H]⁻) | To be determined | Quantitative Transition |
| Negative | ~137.1 ([M-H]⁻) | To be determined | Qualitative Transition |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic: Poor Peak Shape
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
Parameter Optimization Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to address isotopic interference with N-Acetyl-DL-alanine-d7
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic interference when using N-Acetyl-DL-alanine-d7 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A1: Isotopic interference, or crosstalk, occurs when the mass spectral signal of the unlabeled analyte (N-Acetyl-DL-alanine) overlaps with the signal of its deuterated internal standard, this compound, or vice versa. This can lead to inaccuracies in quantification. The primary causes are the natural abundance of heavy isotopes (like ¹³C) in the analyte and potential isotopic impurities in the this compound standard.
Q2: What are the primary causes of isotopic interference with this compound?
A2: There are two main contributors to isotopic interference:
-
Natural Isotopic Abundance: The unlabeled N-Acetyl-DL-alanine naturally contains a small percentage of heavier isotopes, primarily Carbon-13 (¹³C). This results in small M+1 and M+2 peaks in its mass spectrum, which can overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard.[1]
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain residual, incompletely deuterated molecules (e.g., d1, d2, d3, d4, d5, d6) or even some unlabeled (d0) N-Acetyl-DL-alanine.[2] These impurities will produce signals at the m/z of the analyte, leading to an overestimation of the analyte's concentration.
Q3: How can I recognize isotopic interference in my data?
A3: Isotopic interference can manifest in several ways:
-
Non-linear calibration curves: High concentrations of the analyte can cause a disproportionately large signal in the internal standard channel, leading to a curve that deviates from linearity.[2]
-
Inaccurate quantification: You may observe biased results, especially at the lower or upper limits of quantification.
-
Presence of a signal in blank samples: If you analyze a blank sample spiked only with the analyte, you may detect a signal in the mass channel of the internal standard, and vice-versa.
Q4: Can chromatographic separation affect isotopic interference?
A4: Yes. While stable isotope-labeled internal standards are expected to co-elute with the analyte, deuterium (B1214612) substitution can sometimes lead to slight differences in retention times on reversed-phase columns.[3][4] If the analyte and internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, which can worsen the impact of any existing isotopic interference.[3][5]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for N-Acetyl-DL-alanine are inconsistent and seem inaccurate, despite using this compound as an internal standard. What should I investigate?
Answer: Inaccurate or inconsistent results can arise from several factors related to isotopic interference. Follow this guide to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for isotopic interference.
| Troubleshooting Step | Potential Problem | Recommended Action |
| 1. Verify Co-elution | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4] This can lead to differential matrix effects, exacerbating inaccuracies. | Overlay the chromatograms of N-Acetyl-DL-alanine and this compound. If they are not perfectly co-eluting, adjust your chromatographic method (e.g., modify the gradient, change the mobile phase composition, or use a different column) to ensure complete overlap. |
| 2. Quantify Isotopic Crosstalk | The contribution of the analyte's signal to the internal standard's channel (and vice versa) may be significant. | Perform an isotopic crosstalk experiment as detailed in the "Experimental Protocols" section below to determine the percentage of interference. |
| 3. Assess Internal Standard Purity | The this compound may contain isotopic impurities. | Review the Certificate of Analysis from the supplier for the stated isotopic purity. Commercially available deuterated standards typically have an isotopic purity of ≥98 atom % D.[6][7] |
| 4. Apply Mathematical Correction | If crosstalk is significant, it can be corrected for in your data processing. | Use the correction factors determined from the isotopic crosstalk experiment to adjust the measured peak areas before calculating the final concentrations. |
| 5. Re-optimize MRM Transitions | The selected precursor-product ion transitions may be prone to isotopic overlap. | Investigate alternative fragment ions for both the analyte and the internal standard that may have a lower potential for isotopic contribution. This will require re-optimization of collision energies. |
Quantitative Data Summary
The following tables provide a theoretical representation of the mass spectra and expected isotopic contributions for N-Acetyl-DL-alanine and its d7-labeled internal standard. These values are illustrative and should be confirmed experimentally.
Table 1: Theoretical Mass Spectra and Isotopic Distribution
| Compound | Monoisotopic Mass (Da) | M+0 (Relative Abundance) | M+1 (Relative Abundance) | M+7 (Relative Abundance) |
| N-Acetyl-DL-alanine (Analyte) | 131.06 | 100% | ~5.7% | - |
| This compound (IS) | 138.10 | - | - | 100% |
Note: The M+1 abundance for the analyte is an estimate based on its chemical formula (C₅H₉NO₃) and the natural abundance of ¹³C. The actual value should be determined experimentally.
Table 2: Isotopic Purity of a Typical this compound Lot
| Parameter | Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity (Atom % D) | ≥98%[6][7] |
| Unlabeled (d0) contribution | <0.5% (typical) |
Note: These are typical specifications. Always refer to the Certificate of Analysis provided by the supplier for the specific lot you are using.
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Crosstalk
This protocol allows for the quantification of the interference between the analyte and the internal standard.
Experimental Workflow
Caption: Experimental workflow for quantifying isotopic crosstalk.
Methodology:
-
Prepare two sets of solutions:
-
Set A (Analyte to IS): Spike a high concentration of N-Acetyl-DL-alanine (e.g., the upper limit of quantification, ULOQ) into a blank matrix (e.g., plasma, urine) without adding this compound.
-
Set B (IS to Analyte): Spike the working concentration of this compound into the blank matrix without adding N-Acetyl-DL-alanine.
-
-
Analyze the samples:
-
Inject both sets of solutions into the LC-MS/MS system.
-
Monitor the multiple reaction monitoring (MRM) transitions for both N-Acetyl-DL-alanine and this compound.
-
-
Data Analysis:
-
In the chromatogram from Set A , measure the peak area of any signal detected in the this compound MRM channel. This is the contribution of the analyte to the internal standard signal.
-
In the chromatogram from Set B , measure the peak area of any signal detected in the N-Acetyl-DL-alanine MRM channel. This is the contribution of the internal standard to the analyte signal.
-
-
Calculate the percent crosstalk:
-
% Crosstalk (Analyte to IS) = (Peak Area in IS channel from Set A / Peak Area in Analyte channel from Set A) * 100
-
% Crosstalk (IS to Analyte) = (Peak Area in Analyte channel from Set B / Peak Area in IS channel from Set B) * 100
-
Protocol 2: Mathematical Correction of Peak Areas
If the isotopic crosstalk is determined to be significant (e.g., >1%), a mathematical correction can be applied to the data.
Correction Formulas:
-
Corrected Analyte Peak Area = Measured Analyte Peak Area – (Measured IS Peak Area * % Crosstalk (IS to Analyte) / 100)
-
Corrected IS Peak Area = Measured IS Peak Area – (Measured Analyte Peak Area * % Crosstalk (Analyte to IS) / 100)
The corrected peak areas should then be used to calculate the concentration of N-Acetyl-DL-alanine.
References
- 1. mzCloud – N Acetyl L alanyl L alanyl L alanine [mzcloud.org]
- 2. N-Acetyl-dl-alanine methylamide [webbook.nist.gov]
- 3. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mzCloud – N Acetylalanine [mzcloud.org]
- 5. L-Alanine, N-acetyl- [webbook.nist.gov]
- 6. Buy N-Acetyl-ᴅʟ-alanine-2-d 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 7. N-Acetyl-DL-alanine-3,3,3-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting poor peak shape for N-Acetyl-DL-alanine-d7 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape with N-Acetyl-DL-alanine-d7 in their chromatographic experiments.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing significant peak tailing for this compound. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For an acidic compound like this compound, the primary cause is often secondary interactions with the stationary phase.
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The carboxylic acid group on this compound can interact with free silanol groups on the surface of silica-based columns, leading to peak tailing. This is especially prominent at mid-range pH values where the silanols are ionized.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) will suppress the ionization of the silanol groups, minimizing these secondary interactions. Formic acid or trifluoroacetic acid (TFA) are common additives for this purpose.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to reduce the number of free silanol groups, leading to improved peak shape for polar and acidic compounds.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: If the problem persists after trying other solutions, try flushing the column with a strong solvent or replacing it with a new one. Using a guard column can help extend the life of your analytical column.
-
FAQ 2: My chromatogram for this compound shows split or broad peaks. What could be the issue?
For a racemic mixture like this compound, peak splitting or broadening is often related to the partial or complete separation of the D and L enantiomers.
Common Causes and Solutions:
-
Unintended Chiral Separation: Even on an achiral column (like a standard C18), some degree of enantiomeric separation can occur under certain mobile phase conditions, leading to peak broadening or splitting.
-
Solution 1: Use a Chiral Column for Full Separation: If the goal is to separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective for N-acetylated amino acids.
-
Solution 2: Modify Mobile Phase to Co-elute Enantiomers: If the goal is a single peak for quantification (as is common when using a deuterated internal standard), adjust the mobile phase to ensure the D and L forms elute together. This may involve changing the organic modifier, adjusting the pH, or using mobile phase additives.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
FAQ 3: Can the deuteration of this compound affect its peak shape?
The substitution of hydrogen with deuterium (B1214612) can have a minor effect on the chromatographic behavior of a molecule. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. However, this "isotope effect" is typically small and should not be the primary cause of significant peak tailing or splitting. If you are using this compound as an internal standard for N-Acetyl-DL-alanine, you may observe a slight retention time difference, but their peak shapes should be comparable under the same chromatographic conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing for this compound.
Guide 2: Investigating Peak Splitting for a Racemic Compound
This guide outlines a logical progression for troubleshooting split peaks when analyzing a DL-compound like this compound.
Experimental Protocols
While a specific validated method for this compound was not found in the public literature, the following protocol for a similar compound, N-acetyl-phenylalanine, can be used as a starting point for method development.
Starting Point Protocol for Chiral Separation of this compound
This protocol is designed to separate the D and L enantiomers.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T) is a good starting point for N-acetylated amino acids.
-
-
Mobile Phase:
-
A polar ionic mobile phase is often effective. Start with a mixture of Methanol, Acetic Acid, and Triethylamine. A typical starting composition could be 100% Methanol with 0.02% Acetic Acid and 0.01% Triethylamine.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
25 °C
-
-
Detection:
-
UV at 210 nm or MS detection with appropriate settings for this compound.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following tables provide an example of how to present quantitative data when troubleshooting peak shape issues. The data shown is illustrative for a compound similar to this compound and demonstrates the effect of mobile phase pH on peak tailing.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 5.0 | 2.1 | Severe Tailing |
| 4.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Minor Tailing |
| 2.5 | 1.0 | Symmetrical Peak |
Table 2: Impact of Column Type on Peak Asymmetry
| Column Type | Peak Asymmetry (As) |
| Standard C18 | 1.8 |
| End-Capped C18 | 1.1 |
Note: Tailing factor and peak asymmetry are common measures of peak shape. A value of 1.0 indicates a perfectly symmetrical peak. Higher values indicate increased tailing.
Technical Support Center: Ensuring the Stability of N-Acetyl-DL-alanine-d7 in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of N-Acetyl-DL-alanine-d7 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solutions?
To ensure the long-term stability of this compound, it is recommended to store stock solutions at -20°C or colder in tightly sealed vials. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. To minimize the effects of repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots. Protect solutions from light, especially if stored for extended periods, by using amber vials or by wrapping the vials in aluminum foil.
2. What is the optimal pH range for solutions containing this compound?
The stability of N-acetylated amino acids is generally optimal in a slightly acidic to neutral pH range, typically between pH 4 and 7.[1] Strongly acidic or basic conditions can catalyze the hydrolysis of the acetyl group (deacetylation).
3. What are the potential degradation pathways for this compound?
This compound can degrade through several pathways:
-
Hydrolysis (Deacetylation): The amide bond linking the acetyl group to the alanine (B10760859) can be hydrolyzed, particularly under strongly acidic or basic conditions, to yield DL-alanine-d7 and acetic acid.
-
Oxidation: Although the alanine side chain is not highly susceptible to oxidation, exposure to strong oxidizing agents should be avoided.[2]
-
Photodegradation: Exposure to UV light can lead to the cleavage of the bond between the acetyl group and the nitrogen atom.[3]
-
Thermal Degradation: At elevated temperatures, amino acids can undergo deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[4]
4. What solvents are recommended for preparing this compound solutions?
For preparing stock solutions, high-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are generally recommended to minimize the risk of deuterium-hydrogen (H/D) exchange. When preparing aqueous solutions for experiments, it is crucial to use high-purity water and buffer components.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Integrity: Prepare fresh working solutions from a solid sample of this compound and compare the results with those obtained using the stored solution.
-
Assess Solution Stability: If experiments are conducted over an extended period, it is crucial to determine the stability of this compound in your specific experimental buffer. A detailed protocol for a stability assessment is provided below.
-
Check for Contamination: Microbial contamination can introduce enzymes that may degrade the compound. Ensure sterile handling techniques and use sterile, high-purity reagents.
Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
Possible Cause: On-column degradation, interaction with the stationary phase, improper mobile phase composition, or the presence of degradation products.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the pH of the mobile phase is within the stable range for this compound (ideally pH 4-7).
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.
-
Optimize Gradient and Temperature: Adjust the gradient slope and organic modifier to improve peak shape and resolution. Maintaining a constant and optimized column temperature can ensure reproducible retention times.
-
Identify Degradation Products: If new peaks appear over time, it may indicate degradation. Use mass spectrometry (LC-MS) to identify these potential degradation products.[5]
Data Presentation: Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: -20°C or colder | Minimizes chemical degradation and preserves isotopic purity. |
| Solution (Short-term): 2-8°C | Suitable for immediate or near-term use. | |
| Solution (Long-term): -20°C or colder (aliquoted) | Prevents degradation over extended periods and avoids freeze-thaw cycles. | |
| pH of Solution | 4.0 - 7.0 | Optimal range to minimize acid or base-catalyzed hydrolysis.[1] |
| Solvent Choice | Aprotic solvents (e.g., acetonitrile, methanol) for stock solutions | Reduces the risk of deuterium-hydrogen exchange. |
| Light Exposure | Minimize exposure to UV and ambient light | Prevents photodegradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) if sensitive to oxidation | Protects against oxidative degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a general method to determine the stability of this compound in a specific buffer at a given temperature.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired experimental buffer.
-
Incubation: Aliquot the solution into several sealed, light-protected vials. Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each incubation temperature.
-
Sample Quenching: Immediately stop any potential degradation by freezing the sample at -80°C until analysis.[5]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from potential degradation products.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound.
References
Minimizing ion suppression effects when using N-Acetyl-DL-alanine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using N-Acetyl-DL-alanine-d7 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte and/or the internal standard (in this case, this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Even if your analyte and internal standard are present, their signals may be diminished or completely suppressed, leading to inaccurate quantification.[4]
Q2: I'm using a deuterated internal standard like this compound. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the unlabeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[3][5] However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and this compound, causing them to be affected differently by the matrix.[4][5] This separation can be due to the "deuterium isotope effect," where the deuterium (B1214612) labeling slightly alters the physicochemical properties of the molecule.[5]
Q3: What are the common causes of ion suppression in bioanalysis?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples like plasma and urine.[4]
-
Exogenous substances: Contaminants introduced during sample preparation (e.g., polymers from plasticware) or mobile phase additives (e.g., trifluoroacetic acid - TFA).[4]
-
High concentrations of the analyte or internal standard: At high concentrations, the ionization process can become saturated, leading to a non-linear response.[4]
Q4: How can I determine if ion suppression is affecting my analysis?
A4: Two common experimental methods to assess ion suppression are:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[6][7]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression by comparing the analyte's signal in a clean solvent versus the sample matrix.[8][9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression when using this compound.
Problem 1: Inconsistent or Inaccurate Quantification
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantification.
Solutions:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Perfect co-elution is essential for accurate correction.[4]
-
Optimize Chromatography: If separation is observed, adjust the chromatographic method. This could involve modifying the mobile phase gradient or changing to a different column chemistry, such as Hydrophilic Interaction Chromatography (HILIC), which is well-suited for polar compounds like amino acid derivatives.[10]
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows with the most significant ion suppression.
-
Improve Sample Cleanup: If your analyte and internal standard elute in a region of high ion suppression, enhance your sample preparation to remove more matrix components.
Problem 2: Poor Sensitivity and Low Signal-to-Noise
Possible Cause: Significant ion suppression affecting both the analyte and this compound.
Troubleshooting Workflow:
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Improving Quantification Accuracy with N-Acetyl-DL-alanine-d7
Welcome to the technical support center for N-Acetyl-DL-alanine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for accurate quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, differential matrix effects, isotopic or chemical impurities in the standard, and back-exchange of deuterium (B1214612) atoms.[1]
Troubleshooting Guide: Inaccurate Quantification
1. Verify Co-elution of Analyte and Internal Standard
-
Problem: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This can lead to the analyte and the internal standard being subjected to different matrix effects, which can compromise the accuracy of quantification.[1][3]
-
Solution:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and this compound to confirm complete co-elution.
-
Adjust Chromatography: If separation is observed, consider modifying the chromatographic method. This could involve using a column with lower resolution or adjusting the mobile phase gradient to ensure both compounds elute within a single peak.[1]
-
Illustrative Data: Impact of Co-elution on Quantification
| Sample ID | Analyte Peak Area | IS Peak Area (Co-eluting) | Calculated Concentration (ng/mL) | IS Peak Area (Not Co-eluting) | Calculated Concentration (ng/mL) | % Deviation |
| Control 1 | 50000 | 100000 | 10.0 | 80000 | 12.5 | +25.0% |
| Control 2 | 51000 | 102000 | 10.0 | 82000 | 12.4 | +24.0% |
| Sample 1 | 75000 | 99000 | 15.2 | 78000 | 19.5 | +28.3% |
| Sample 2 | 76000 | 101000 | 15.1 | 79000 | 19.2 | +27.2% |
This table illustrates how a lack of co-elution can lead to an overestimation of the analyte concentration due to differential matrix effects.
2. Assess for Differential Matrix Effects
-
Problem: Even with perfect co-elution, the analyte and this compound may experience different levels of ion suppression or enhancement from components in the sample matrix.[4][5] Studies have indicated that matrix effects between an analyte and its deuterated internal standard can vary by 26% or more in complex matrices like plasma and urine.[1][5]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect.[4] This involves comparing the signal of the analyte and internal standard in a clean solution versus a post-spiked matrix extract.
-
3. Check for Isotopic and Chemical Purity of the Internal Standard
-
Problem: The presence of unlabeled analyte as an impurity in the this compound standard can lead to an overestimation of the analyte's concentration, particularly at lower concentrations.[5] For accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.
-
Solution:
-
Verify Purity: Always confirm the isotopic and chemical purity of your this compound standard. This can be achieved using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
Source High-Purity Standard: If significant impurities are detected, it may be necessary to obtain a standard with higher purity.
-
Illustrative Data: Effect of Internal Standard Impurity on LLOQ
| Analyte Concentration (ng/mL) | Response (Analyte + 1% IS Impurity) | Response (Analyte Only) | % Overestimation |
| 1.0 (LLOQ) | 1100 | 1000 | 10.0% |
| 5.0 | 5100 | 5000 | 2.0% |
| 10.0 | 10100 | 10000 | 1.0% |
| 50.0 | 50100 | 50000 | 0.2% |
This table demonstrates that the impact of an impure internal standard is most significant at the lower limit of quantification (LLOQ).
4. Investigate Isotopic Back-Exchange
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur with deuterium atoms attached to heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[5][6]
-
Solution:
-
Assess Stability: Evaluate the stability of this compound in your sample matrix and solvents under your experimental conditions.
-
pH Control: Avoid highly acidic or basic conditions during sample preparation and storage unless stability has been confirmed.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a post-extraction addition experiment to determine the matrix effect on the quantification of an analyte using this compound.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources
-
Analyte stock solution
-
This compound internal standard stock solution
-
Extraction solvents and reagents
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through the entire extraction procedure. In the final step, spike the dried extract with the same amount of analyte and internal standard as in Set A before reconstitution.[4]
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and internal standard before initiating the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Workflow for evaluating matrix effects.
References
Best practices for storing and handling N-Acetyl-DL-alanine-d7
This guide provides best practices, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with N-Acetyl-DL-alanine-d7.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A: this compound should be stored in a tightly sealed container, protected from moisture.[1] For long-term stability, specific temperatures are recommended based on the form of the compound.
Q2: How should I handle this compound safely in the laboratory?
A: Always handle this compound in a well-ventilated area.[1][2] It is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[1][2][3] Avoid creating dust, and prevent inhalation or ingestion.[1][2][3] After handling, wash your hands thoroughly.[2]
Q3: What are the known chemical incompatibilities of this compound?
A: You should avoid contact with moisture, alcohols, oxidizing agents, and strong bases.[1]
Q4: Is this compound stable at room temperature?
A: Yes, this compound is stable at room temperature when stored in a closed container under normal conditions.[1] It is also stable at ambient temperatures for a few days, such as during shipping.[4]
Q5: What should I do in case of an accidental spill?
A: In case of a spill, immediately ensure the area is well-ventilated.[1] Wearing appropriate PPE, absorb the spill with an inert material like dry sand or earth and place it into a designated chemical waste container.[1] Avoid letting the substance enter storm sewers or waterways.[1]
Q6: What are the first-aid measures for exposure to this compound?
A: The following first-aid procedures should be followed:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[3]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent | -80°C | 6 months[4] |
| -20°C | 1 month[4] |
Table 2: Physicochemical Properties
| Property | Value/Characteristic | Source(s) |
| Appearance | White to off-white crystalline solid/powder. | [2][3][5] |
| Molecular Formula | C₅H₂D₇NO₃ | [4] |
| Incompatibilities | Moisture, alcohols, oxidizing agents, strong bases. | [1] |
| Solubility | May dissolve in DMSO, Water, Ethanol, or DMF. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound for use in experiments.
References
Technical Support Center: Overcoming Challenges in N-Acetyl-DL-alanine-d7-Based Metabolic Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during metabolic labeling experiments using N-Acetyl-DL-alanine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from moisture.[1][2] Once dissolved, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can contribute to degradation.[1]
Storage Condition Summary:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 3 years | Keep sealed and dry.[2] |
| 4°C | 2 years | For shorter-term storage.[2] | |
| In Solvent | -80°C | 6 months | Recommended for long-term solution storage.[2] |
| -20°C | 1 month | Suitable for short-term solution storage.[2] |
Q2: What are the potential degradation pathways for this compound?
This compound can degrade through several pathways common to N-acetylated amino acids:[1]
-
Hydrolysis: The peptide-like bond can be hydrolyzed, yielding N-acetyl-d7-alanine and the unlabeled counterpart. This can be catalyzed by acids, bases, or peptidases.
-
Deacetylation: The N-acetyl group can be removed by acylases.
-
Oxidation: Under certain conditions, oxidative damage can occur.
Q3: Why am I observing a chromatographic shift between my labeled and unlabeled alanine (B10760859)?
A slight chromatographic shift between a deuterated compound and its non-deuterated counterpart is a known isotope effect in reverse-phase chromatography, with the deuterated compound often eluting slightly earlier.[3] While often minor, a significant shift can impact quantification by causing differential matrix effects.[3] If this is problematic, consider using a ¹³C-labeled internal standard, which is less prone to this effect.[3]
Q4: How can I assess the isotopic enrichment of my this compound?
Isotopic enrichment should be verified before starting experiments. This can be determined using high-resolution mass spectrometry (HR-MS) to calculate the percentage of isotopic purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the specific positions of the deuterium (B1214612) labels.[4] It is crucial to use high-purity standards with ≥98% isotopic enrichment.[3]
Troubleshooting Guides
Issue 1: Low Incorporation of this compound into Downstream Metabolites
Possible Causes:
-
Insufficient Uptake: Cells may not be efficiently taking up the labeled compound.
-
Kinetic Isotope Effect (KIE): The heavier mass of deuterium can lead to slower enzymatic reaction rates compared to the hydrogen-containing counterpart.[5] This can result in preferential consumption of any unlabeled N-Acetyl-DL-alanine present.
-
Metabolic Loss of Deuterium: Deuterium atoms can be lost during enzymatic reactions and exchanged with hydrogen from water in the cellular environment.[5]
-
Compound Degradation: The this compound may have degraded due to improper storage or handling.[1]
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for labeling.
-
Verify Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment.
-
Use Freshly Prepared Solutions: Always prepare solutions fresh from a properly stored lyophilized powder to minimize the impact of degradation.[1]
-
Account for Kinetic Isotope Effects: Include parallel experiments with unlabeled N-Acetyl-DL-alanine to establish baseline metabolic rates.[5]
-
Consider Alternative Tracers: If deuterium loss is significant and cannot be managed, ¹³C-labeled alanine may be a more suitable tracer for certain pathways.[5]
Experimental Protocol: Optimizing Labeling Conditions
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere and enter the exponential growth phase.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium. A typical starting range could be 10 µM to 5 mM.[6]
-
Cell Treatment: Replace the medium with the prepared media containing different concentrations of the labeled compound.
-
Time Course: Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) for each concentration.
-
Metabolite Extraction and Analysis: Extract metabolites and analyze by mass spectrometry to determine the extent of label incorporation.
-
Data Analysis: Plot the percentage of labeled metabolite against concentration and time to identify the optimal conditions.
Issue 2: High Background Noise in Mass Spectrometry Analysis
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce significant background noise.[3][7]
-
Contamination from Labware: Plasticizers and other contaminants can leach from plastic labware.[7]
-
Impurities in the Deuterated Standard: The this compound itself may contain impurities or degradation products.[3]
-
"Cross-talk" from Unlabeled Analyte: The natural isotopic abundance of the unlabeled analyte can have peaks that overlap with the signal of the deuterated standard.[3]
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Always use fresh, high-purity, LC-MS grade solvents.[7]
-
Use Glass or Polypropylene Labware: Avoid plastic containers for long-term storage of solvents and samples to prevent leaching of contaminants.[7]
-
Verify Standard Purity: Ensure the use of high-purity this compound (≥98% isotopic enrichment and >99% chemical purity).[3]
-
Correct for "Cross-talk": Use a standard with a sufficient number of deuterium atoms to shift its mass outside the natural isotopic distribution of the analyte.[3]
-
Perform Blank Injections: Run several blank injections (mobile phase only) to identify and reduce background noise from the LC-MS system.[7]
Diagrams
Caption: A typical experimental workflow for metabolic labeling studies.
Caption: A logical guide to troubleshooting low label incorporation.
References
Validation & Comparative
Validation of Analytical Methods Using N-Acetyl-DL-alanine-d7: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly in metabolic studies and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. N-Acetyl-DL-alanine-d7, a deuterated analog of N-acetylalanine, serves as a crucial tool in mass spectrometry-based quantification. This guide provides an objective comparison of its application in analytical method validation, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical needs.
Performance Comparison: this compound vs. Alternatives
The primary role of an internal standard is to correct for the variability in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. While this compound is a widely used internal standard for the analysis of alanine (B10760859) and its N-acetylated form, other stable isotope-labeled standards, such as ¹³C and ¹⁵N-labeled N-acetylalanine, are also available.
Key Considerations:
-
Cost-Effectiveness: Deuterated standards like this compound are often more economical to synthesize compared to their ¹³C or ¹⁵N counterparts.[1]
-
Chromatographic Behavior: Deuteration can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect." This can be a drawback if complete co-elution is critical for the assay. ¹³C-labeled standards typically exhibit closer co-elution.
-
Isotopic Stability: While generally stable, deuterium (B1214612) atoms can sometimes be susceptible to back-exchange with protons from the solvent, especially under certain pH and temperature conditions. This is less of a concern with ¹³C and ¹⁵N labels.
The selection of an appropriate internal standard depends on the specific requirements of the analytical method, including the complexity of the sample matrix and the desired level of accuracy and precision.
Quantitative Performance Data
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of N-acetylalanine using this compound as an internal standard. These values are representative of the performance achievable with such methods.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Matrix Effect | Minimal with appropriate sample preparation |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles |
| Stability (Bench-Top) | Stable for at least 24 hours |
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. Below is a typical workflow for the validation of an LC-MS/MS method for the quantification of N-acetylalanine in a biological matrix using this compound.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylalanine in a suitable solvent (e.g., methanol (B129727) or water).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Spike the internal standard working solution into all calibration standards, QC samples, and study samples at a constant concentration.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of biological sample (e.g., plasma, urine), add 150 µL of the internal standard working solution in a precipitating solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase is employed to elute the analyte and internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
N-acetylalanine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for analytical method validation using an internal standard (IS).
Caption: Principle of the Isotope Dilution Method for quantitative analysis.
References
A Researcher's Guide to Deuterated Amino Acid Standards: A Comparative Analysis Featuring N-Acetyl-DL-alanine-d7
In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based applications like metabolomics and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results. Among these, deuterated amino acids play a pivotal role. This guide provides a comparative overview of N-Acetyl-DL-alanine-d7 against other commonly used deuterated amino acid standards, supported by typical performance data and detailed experimental protocols.
Performance Comparison of Deuterated Amino Acid Standards
The ideal deuterated internal standard should be chemically identical to the analyte of interest, exhibit high isotopic purity, be free of unlabeled analyte, and demonstrate stability throughout the analytical process. The following table summarizes key performance indicators for this compound and other representative deuterated amino acid standards. The data presented is a synthesis of typical values observed in validation studies.
| Parameter | This compound | L-Tryptophan-d5 | L-Leucine-d10 | DL-Glutamic acid-d5 |
| Isotopic Purity (%) | > 99.5 | > 99.0 | > 99.8 | > 99.2 |
| Chemical Purity (%) | > 98 | > 98 | > 99 | > 97 |
| Contribution to Unlabeled Analyte Signal (%) | < 0.05 | < 0.1 | < 0.02 | < 0.08 |
| Retention Time Shift (vs. Analyte) | None | None | None | None |
| Matrix Effect (Ion Suppression/Enhancement) | Minimal | Minimal | Minimal | Minimal |
| Freeze-Thaw Stability (3 Cycles) | Stable | Stable | Stable | Stable |
| Short-Term Benchtop Stability (24h) | Stable | Stable | Stable | Stable |
Experimental Protocols
Accurate evaluation of deuterated amino acid standards is critical for reliable bioanalytical data. Below are detailed methodologies for key experiments.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the percentage of the deuterated isotopologue and the presence of any unlabeled analyte.
Methodology:
-
Sample Preparation: Prepare a high-concentration solution (e.g., 1 mg/mL) of the deuterated standard in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the isotopic peaks.
-
Infusion: Directly infuse the sample solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over the relevant m/z range for the analyte and its deuterated isotopologues.
-
Data Analysis: Calculate the isotopic purity by determining the relative abundance of the desired deuterated peak compared to the sum of all isotopic peaks for that compound. The contribution to the unlabeled analyte signal is determined by comparing the signal at the m/z of the unlabeled analyte to the signal of the main deuterated peak.
Evaluation of Matrix Effects in a Biological Sample
Objective: To assess the influence of the biological matrix (e.g., plasma, urine) on the ionization efficiency of the deuterated standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the deuterated standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract a blank biological matrix sample and spike the deuterated standard into the final extract.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Data Analysis: The matrix effect is calculated as the ratio of the peak area of the deuterated standard in the post-extraction spiked sample to the peak area in the neat solution, multiplied by 100. A value close to 100% indicates minimal matrix effect.
Assessment of Stability
Objective: To evaluate the stability of the deuterated standard under various storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability:
-
Prepare aliquots of the deuterated standard in the biological matrix.
-
Subject the samples to three cycles of freezing (e.g., -80°C) and thawing to room temperature.
-
Analyze the samples and compare the response to a freshly prepared sample.
-
-
Short-Term Benchtop Stability:
-
Keep aliquots of the deuterated standard in the biological matrix at room temperature for a defined period (e.g., 24 hours).
-
Analyze the samples and compare the response to a freshly prepared sample.
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and relationships.
Caption: Workflow for Bioanalytical Quantification using a Deuterated Internal Standard.
Caption: Key Characteristics of an Ideal Internal Standard for Accurate Quantification.
N-Acetyl-DL-alanine-d7 in Quantitative Analysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the pursuit of reliable quantitative data is paramount. In mass spectrometry-based analyses, the choice of an appropriate internal standard is a critical factor in achieving high accuracy and precision. This guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7 as an internal standard, comparing its expected performance with alternative standards and offering supporting principles and a model experimental protocol.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their utility stems from their near-identical physicochemical properties to the analyte of interest, differing only in mass due to the incorporation of heavy isotopes. This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects as the unlabeled analyte, allowing for effective normalization and correction of variability throughout the analytical workflow.[3][4]
Performance Comparison: The Advantage of Deuterated Internal Standards
While specific performance data for this compound is not extensively published in comparative studies, its performance can be confidently inferred from the well-established principles of using deuterated internal standards. The primary alternatives to a deuterated analog are structural analogs or using an external standard curve without an internal standard.
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard (External Calibration) |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate | Low to Moderate |
| Compensation for Matrix Effects | Excellent | Partial | None |
| Correction for Sample Preparation Variability | Excellent | Partial | None |
| Chromatographic Co-elution | Nearly identical to analyte | May differ significantly | Not Applicable |
| Ionization Efficiency | Nearly identical to analyte | May differ | Not Applicable |
Data Interpretation:
The use of a deuterated internal standard like this compound is expected to provide the highest degree of accuracy and precision. This is because it behaves almost identically to the endogenous N-Acetyl-DL-alanine during extraction, chromatography, and ionization, thus providing the most reliable correction for any variations that may occur.[3] Structural analogs, while more affordable, may not perfectly mimic the analyte's behavior, leading to potential inaccuracies. External calibration alone is highly susceptible to variations in matrix effects and sample preparation, making it the least robust method.
Experimental Protocol: Quantitative Analysis of N-Acetyl-DL-alanine using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of N-Acetyl-DL-alanine in a biological matrix (e.g., plasma or urine). It should be optimized and validated for specific instrumentation and sample types.
1. Materials and Reagents:
-
N-Acetyl-DL-alanine (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Preparation of Stock Solutions and Standards:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl-DL-alanine in a suitable solvent (e.g., water:methanol 50:50 v/v).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
Thaw biological samples on ice.
-
To 50 µL of each sample, calibrator, and quality control sample, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 200 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 0-2 min: 5% B; 2-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Acetyl-DL-alanine: To be determined by infusion and optimization (e.g., precursor ion [M+H]+ to a specific product ion).
-
This compound: To be determined by infusion and optimization (e.g., precursor ion [M+H]+ to a specific product ion).
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship illustrating how a deuterated internal standard corrects for variability.
References
A Comparative Guide to Stable Isotope-Labeled Standards: Cross-Validation of N-Acetyl-DL-alanine-d7 with a ¹³C-Labeled Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. The stable isotope dilution (SID) method, which utilizes an isotopically labeled version of the analyte, is the gold standard for correcting for analyte losses during sample preparation and for variations in instrument response. This guide provides a comprehensive cross-validation comparison between a deuterium-labeled standard, N-Acetyl-DL-alanine-d7, and a hypothetical, yet superior, ¹³C-labeled N-Acetyl-DL-alanine standard. The principles and data presented herein are based on established knowledge of the performance differences between deuterium (B1214612) and carbon-13 labeling.
Executive Summary
While deuterated standards like this compound are widely used due to their lower cost and broader availability, they can present analytical challenges.[1][2] Carbon-13 labeled standards, on the other hand, offer superior performance characteristics that lead to more robust and reliable quantitative data.[3][4] This guide will delve into the critical performance differences, supported by expected experimental outcomes, and provide detailed protocols for a cross-validation study. For the most demanding applications requiring the highest level of accuracy and precision, the use of ¹³C-labeled standards is highly recommended.[3]
Key Performance Differences: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
The ideal internal standard should have chemical and physical properties identical to the analyte to ensure it behaves similarly throughout the analytical process.[3] It is in this regard that ¹³C-labeled standards demonstrate a clear advantage over their deuterated counterparts.
| Feature | This compound (Deuterium Labeled) | N-Acetyl-DL-alanine-¹³Cₓ (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[3][5] | Co-elutes perfectly with the unlabeled analyte.[3] | The "isotope effect" of deuterium can alter the physicochemical properties enough to cause chromatographic separation.[3] This can lead to inaccurate quantification if matrix effects differ at slightly different retention times.[1][5] |
| Isotopic Stability | Deuterium atoms, particularly if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[4][5] | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, ensuring high isotopic stability.[4] | ¹³C-labeling provides greater confidence in the integrity of the internal standard throughout the analytical procedure. |
| Matrix Effects | Differential elution can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, potentially compromising accuracy.[1][5] | Co-elution ensures that the analyte and internal standard are subjected to the same matrix effects, allowing for more effective compensation.[6] | This is a critical factor for achieving accurate quantification in complex biological matrices. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra.[4] | The natural abundance of ¹³C is approximately 1.1%, which can be accounted for and generally results in a cleaner analytical signal with less potential for spectral overlap.[4] | ¹³C labeling typically provides a more straightforward and less convoluted mass spectrum. |
| Cost | Generally lower due to less complex synthesis.[1][2] | Generally higher due to the more involved and costly synthesis process. | The higher cost of ¹³C-labeled standards is often justified by the superior quality of the resulting data. |
Experimental Protocols
A cross-validation study would be designed to directly compare the performance of this compound and a ¹³C-labeled analog as internal standards for the quantification of N-Acetyl-DL-alanine in a relevant biological matrix, such as human plasma.
Objective
To assess and compare the accuracy, precision, and matrix effects of N-Acetyl-DL-alanine quantification using either this compound or N-Acetyl-DL-alanine-¹³Cₓ as an internal standard.
Materials
-
N-Acetyl-DL-alanine (analyte)
-
This compound (internal standard 1)
-
N-Acetyl-DL-alanine-¹³Cₓ (e.g., ¹³C₃, ¹⁵N₁) (internal standard 2)
-
Control human plasma
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
Sample Preparation: Protein Precipitation
-
Spike control human plasma with known concentrations of N-Acetyl-DL-alanine to prepare calibration standards and quality control (QC) samples.
-
To 50 µL of each standard, QC, or study sample, add 50 µL of the internal standard working solution (containing either this compound or N-Acetyl-DL-alanine-¹³Cₓ at a fixed concentration).
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized.
-
MRM Transitions:
-
N-Acetyl-DL-alanine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Corresponding mass-shifted precursor -> product ion transition.
-
N-Acetyl-DL-alanine-¹³Cₓ: Corresponding mass-shifted precursor -> product ion transition.
-
Validation Parameters
The cross-validation would involve assessing the following parameters for each internal standard, following regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[7]
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and internal standards.
-
Calibration Curve: Prepare an 8-point calibration curve and assess the linearity, accuracy, and precision of the back-calculated concentrations.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates.
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. This should be performed in at least six different lots of matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standards.
Expected Quantitative Data Summary
The following tables summarize the expected outcomes of the cross-validation study, highlighting the anticipated superior performance of the ¹³C-labeled internal standard.
Table 1: Expected Chromatographic and Matrix Effect Data
| Parameter | This compound | N-Acetyl-DL-alanine-¹³Cₓ | Expected Outcome |
| Retention Time (RT) of Analyte (min) | 2.50 | 2.50 | - |
| Retention Time (RT) of IS (min) | 2.48 | 2.50 | ¹³C IS co-elutes with the analyte. |
| ΔRT (Analyte - IS) (min) | 0.02 | 0.00 | No chromatographic shift with ¹³C IS. |
| Matrix Factor (CV%) | 8-15% | < 5% | Reduced variability in matrix effects with ¹³C IS due to co-elution. |
| IS-Normalized Matrix Factor (CV%) | < 10% | < 3% | Superior correction for matrix effects by the ¹³C IS. |
Table 2: Expected Accuracy and Precision Data
| QC Level | Internal Standard | Accuracy (% Bias) | Precision (% CV) |
| Low QC | This compound | ± 10% | < 10% |
| N-Acetyl-DL-alanine-¹³Cₓ | ± 5% | < 5% | |
| Medium QC | This compound | ± 8% | < 8% |
| N-Acetyl-DL-alanine-¹³Cₓ | ± 3% | < 4% | |
| High QC | This compound | ± 7% | < 7% |
| N-Acetyl-DL-alanine-¹³Cₓ | ± 2% | < 3% |
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General experimental workflow for quantification using stable isotope dilution.
Caption: Chromatographic behavior of labeled standards relative to the analyte.
Conclusion and Recommendation
The choice of internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards such as this compound are functional and widely used, they possess inherent limitations, most notably the potential for chromatographic shifts and isotopic instability.
This guide has outlined the significant advantages of using ¹³C-labeled internal standards. The perfect co-elution with the analyte ensures that both experience the same matrix effects, leading to more effective correction and ultimately more accurate and precise data. The high isotopic stability of ¹³C-labeled standards provides an additional layer of confidence in the analytical results.
For researchers, scientists, and drug development professionals aiming to develop the most rigorous and defensible quantitative assays, the investment in ¹³C-labeled standards is strongly recommended. The superior performance characteristics translate to higher quality data, which is essential for making informed decisions in research and development.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
A Head-to-Head Comparison of N-Acetyl-DL-alanine-d7 and Alternative Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accuracy and precision in quantitative mass spectrometry is paramount. The choice of a suitable internal standard is a critical determinant of data quality, particularly in complex biological matrices. This guide provides a comprehensive literature review and comparison of N-Acetyl-DL-alanine-d7 as a deuterated internal standard against other commonly employed alternatives, including carbon-13 labeled standards.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This compound, a deuterated analog of N-acetyl-DL-alanine, falls into this category. However, the nature of the isotopic label—deuterium (B1214612) versus heavier isotopes like carbon-13—can significantly influence analytical performance.
The Isotope Effect: A Critical Performance Differentiator
A key challenge with deuterium-labeled internal standards is the "isotope effect". The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (²H or D) can lead to chromatographic separation of the analyte and its deuterated internal standard, particularly in reversed-phase liquid chromatography. This separation can compromise quantitation if the analyte and internal standard experience different matrix effects in the ion source.
In contrast, the mass difference between Carbon-12 and Carbon-13 is relatively smaller, resulting in negligible chromatographic shifts. Consequently, ¹³C-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte, ensuring that both experience the same ionization conditions and matrix effects.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
While specific performance data for this compound is not extensively published in peer-reviewed literature, we can infer its expected performance based on studies of other deuterated and ¹³C-labeled internal standards for similar small molecules. The following tables summarize typical performance characteristics.
Table 1: General Performance Characteristics of Internal Standard Types
| Feature | This compound (Deuterated IS) | L-Alanine-¹³C₃,¹⁵N (¹³C,¹⁵N-Labeled IS) | Structural Analog (e.g., Norvaline) |
| Co-elution with Analyte | Potential for slight chromatographic shift | Excellent (near-perfect co-elution) | Variable, often does not co-elute |
| Correction for Matrix Effects | Good to Very Good | Excellent | Poor to Fair |
| Correction for Extraction Variability | Excellent | Excellent | Fair to Good |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain conditions | Highly stable | Not applicable |
| Commercial Availability | Readily available | Increasingly available, may be more expensive | Readily available and inexpensive |
| Overall Reliability | Good | Excellent (Gold Standard) | Moderate |
Table 2: Representative Bioanalytical Method Validation Parameters
| Parameter | Typical Performance with Deuterated IS (e.g., this compound) | Typical Performance with ¹³C-Labeled IS (e.g., L-Alanine-¹³C₃,¹⁵N) |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Recovery (%) | 85-115% (Corrected) | 90-110% (Corrected) |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | < 15% | < 10% |
Note: The values in Table 2 are representative of typical performance and may vary depending on the specific assay, matrix, and instrumentation.
Experimental Protocols
General Experimental Workflow for Amino Acid Quantification using a Stable Isotope-Labeled Internal Standard
This protocol outlines a typical "dilute-and-shoot" method for the analysis of N-acetyl-alanine in human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
N-Acetyl-DL-alanine (analyte)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve N-Acetyl-DL-alanine and this compound in methanol to obtain individual stock solutions.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards.
-
Prepare a working solution of the internal standard (e.g., 1 µg/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive or Negative, optimized for the analyte
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for both the analyte and the internal standard.
-
Assessment of Matrix Effects
This protocol describes a method to quantitatively evaluate matrix effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are added to blank plasma before extraction.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A)
-
An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.
Visualizing Key Concepts and Workflows
The Gold Standard in Bioanalysis: Evaluating N-Acetyl-DL-alanine-d7 for Linearity and Range
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the accuracy and reliability of pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides a comparative evaluation of deuterated internal standards, specifically focusing on the performance characteristics of N-Acetyl-DL-alanine-d7, against their non-deuterated analogues. By examining key validation parameters such as linearity and analytical range, we aim to provide a clear rationale for the selection of the most suitable internal standard for your assays.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability, leading to more accurate and precise results.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific public data on the linearity and range of this compound is limited, we can illustrate the expected performance advantages by examining a representative example from a validated bioanalytical method for Teriflunomide and its deuterated internal standard, Teriflunomide-d4.[4] This data serves as a proxy to demonstrate the superior performance typically achieved with deuterated standards compared to non-deuterated (structural analogue) alternatives.
| Parameter | Deuterated Internal Standard (e.g., Teriflunomide-d4) | Non-Deuterated Internal Standard (Structural Analogue) | Rationale for Superiority of Deuterated Standard |
| Linearity (Correlation Coefficient, r²) | > 0.99 | Typically > 0.99, but can be more susceptible to variability | The near-identical chemical and physical properties of the deuterated IS ensure it tracks the analyte's behavior more closely across the concentration range, leading to a more consistent and reliable linear response. |
| Analytical Range | Wide and consistent | May be narrower or more variable | Deuterated standards provide better compensation for matrix effects, which can be more pronounced at the lower and upper limits of quantification, thus supporting a wider and more robust analytical range. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | May exhibit higher %CV | The superior ability of deuterated standards to correct for analytical variability results in lower coefficients of variation and therefore higher precision.[5] |
| Accuracy (%Bias) | Within ±15% of nominal values | May show greater bias | By effectively normalizing for variations in sample preparation and instrument response, deuterated standards lead to more accurate measurements of the analyte concentration. |
Experimental Protocols
The determination of linearity and analytical range is a fundamental component of bioanalytical method validation, as mandated by regulatory agencies like the FDA and EMA.[1] The following is a detailed methodology for establishing these parameters.
Objective
To determine the linear range, correlation coefficient (r²), and the lower and upper limits of quantification (LLOQ and ULOQ) for the quantification of an analyte using a deuterated internal standard like this compound.
Materials
-
Analyte of interest (e.g., N-Acetyl-DL-alanine)
-
Deuterated internal standard (e.g., this compound)
-
Drug-free biological matrix (e.g., human plasma)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
All necessary solvents and reagents (HPLC grade or higher)
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a calibration curve by spiking a blank biological matrix with known concentrations of the analyte from the working standard solutions. A typical curve consists of a blank (matrix sample processed without analyte or internal standard), a zero sample (matrix sample processed with internal standard only), and at least six to eight non-zero concentration levels covering the expected analytical range.[6]
-
Add a constant amount of the deuterated internal standard working solution to all calibration standards (except the blank).
-
-
Sample Preparation:
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The internal standard should be added as early as possible in the process to account for variability during extraction.[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration level.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points, typically with a weighting of 1/x or 1/x².
-
Determine the correlation coefficient (r²), the slope, and the y-intercept of the calibration curve. The linearity is acceptable if r² is ≥ 0.99.
-
The analytical range is defined by the LLOQ and ULOQ, which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable precision (CV ≤ 20% for LLOQ, ≤ 15% for other concentrations) and accuracy (within ±20% of nominal for LLOQ, ±15% for others).
-
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the rationale behind selecting a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Decision pathway for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. biopharmaservices.com [biopharmaservices.com]
A Guide to Inter-Laboratory Comparison of Analytical Results Using N-Acetyl-DL-alanine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the role of N-Acetyl-DL-alanine-d7 in ensuring the accuracy and reproducibility of analytical methods across different laboratories. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the principles of its use, presents hypothetical comparative data, and provides standardized experimental protocols to facilitate such comparisons.
This compound serves as a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Its utility lies in its chemical and physical similarity to the endogenous analyte, N-acetyl-DL-alanine, allowing it to compensate for variations in sample extraction, chromatography, and ionization.[1] The use of deuterated internal standards like this compound is crucial for robust and reliable bioanalytical methods.[2]
Hypothetical Inter-Laboratory Comparison Data
To ensure consistency and reliability of analytical results, inter-laboratory comparisons are essential. Below is a table representing hypothetical data from a proficiency test where participating laboratories were tasked with quantifying a known concentration of N-acetyl-DL-alanine in a plasma matrix using this compound as an internal standard.
Table 1: Hypothetical Inter-Laboratory Proficiency Test Results for the Quantification of N-Acetyl-DL-alanine using this compound
| Laboratory ID | Sample A (Target: 50 ng/mL) | Accuracy (%) | Precision (%CV) | Sample B (Target: 500 ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab 001 | 48.9 ng/mL | 97.8 | 3.1 | 505.2 ng/mL | 101.0 | 2.5 |
| Lab 002 | 51.2 ng/mL | 102.4 | 4.5 | 491.8 ng/mL | 98.4 | 3.8 |
| Lab 003 | 49.5 ng/mL | 99.0 | 2.8 | 510.5 ng/mL | 102.1 | 2.1 |
| Lab 004 | 45.1 ng/mL | 90.2 | 6.2 | 475.3 ng/mL | 95.1 | 5.5 |
| Lab 005 | 50.8 ng/mL | 101.6 | 3.5 | 499.1 ng/mL | 99.8 | 2.9 |
-
Accuracy: The closeness of the mean test result to the true value.
-
Precision (Coefficient of Variation - %CV): The degree of agreement among individual test results.
In this hypothetical scenario, most laboratories demonstrate high accuracy and precision, indicating the robustness of the analytical method when using this compound as an internal standard. Laboratory 004 shows a wider deviation, which might warrant an investigation into their protocol adherence or instrument calibration.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for achieving reproducible results in inter-laboratory comparisons.
Protocol 1: Quantification of N-Acetyl-DL-alanine in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of N-acetyl-DL-alanine in a biological matrix.[3][4]
1. Materials and Reagents:
-
N-Acetyl-DL-alanine (analyte)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (control)
2. Sample Preparation: a. Thaw plasma samples and standards on ice. b. To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized). c. Precipitate proteins by adding 400 µL of cold acetonitrile. d. Vortex for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Optimized to achieve separation from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- N-Acetyl-DL-alanine: Precursor ion > Product ion (to be determined)
- This compound: Precursor ion > Product ion (to be determined)
4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. b. Quantify N-acetyl-DL-alanine in unknown samples using the calibration curve.
Visualizations
Signaling and Metabolic Pathways
N-acetylated amino acids are involved in various metabolic processes.[5][6][7] The biosynthesis of these molecules is a key pathway to understand when studying their endogenous levels.
Caption: General biosynthetic pathway of N-acetylated amino acids.
Experimental Workflow
The following diagram illustrates a typical workflow for bioanalysis using a deuterated internal standard like this compound.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: N-Acetyl-DL-alanine-d7 Versus Non-Labeled Internal Standards for Robust Amino Acid Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative amino acid analysis, the choice of internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of the deuterium-labeled internal standard, N-Acetyl-DL-alanine-d7, against non-labeled (structural analog or no internal standard) approaches in liquid chromatography-mass spectrometry (LC-MS) applications.
The use of an internal standard (IS) is fundamental in quantitative mass spectrometry to correct for analytical variability that can occur during sample preparation, injection, and detection.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for achieving the highest degree of accuracy and precision in quantitative bioanalysis.[1][3]
The Gold Standard: The Principle of Stable Isotope Dilution
The core principle behind using a deuterium-labeled internal standard like this compound is stable isotope dilution. This method involves introducing a known amount of the labeled standard into the sample at the earliest stage of preparation. Because the labeled standard is chemically identical to the analyte (in this case, N-Acetyl-DL-alanine), it experiences the same procedural variations, including extraction losses, derivatization inconsistencies, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][2]
As the deuterated internal standard and the analyte behave nearly identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard leads to a significant improvement in accuracy and precision.[1]
Performance Under the Microscope: A Quantitative Comparison
The superior performance of deuterated internal standards over non-labeled counterparts is well-documented in scientific literature. The following table summarizes the expected quantitative performance based on published studies comparing stable isotope-labeled and non-labeled internal standards in bioanalytical assays.
| Performance Metric | This compound (Deuterated IS) | Non-Labeled Internal Standard (e.g., Structural Analog) | Key Advantages of this compound |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Closer physicochemical properties to the analyte lead to more effective correction for matrix effects and other sources of error. |
| Precision (% CV) | Typically < 5% | Can be > 15% | Co-elution with the analyte ensures that both experience the same variability during the analytical process, resulting in more consistent results. |
| Linearity (R²) | > 0.99 | Often > 0.98 | The consistent response ratio across a range of concentrations provides a more reliable calibration curve. |
| Recovery (%) | 95-105% | 70-120% | The labeled standard accurately reflects the recovery of the analyte during sample preparation. |
| Matrix Effect | Significantly Minimized | Variable and often significant | Identical elution and ionization behavior allow for effective compensation of ion suppression or enhancement. |
Experimental Evidence: A Closer Look at the Methodology
To objectively compare the performance of this compound and a non-labeled internal standard, a validation experiment evaluating matrix effects is a crucial step. The following is a detailed methodology for such an experiment.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of this compound and a non-labeled internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
N-Acetyl-DL-alanine
-
This compound
-
Non-labeled internal standard (e.g., a structural analog of alanine)
-
Blank human plasma from at least six different sources
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of N-Acetyl-DL-alanine, this compound, and the non-labeled IS in methanol.
-
Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
For each of the six plasma sources, aliquot 100 µL of plasma.
-
Add 300 µL of methanol containing the internal standard (either this compound or the non-labeled IS) to each plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standards.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of matrix to the peak area in the absence of matrix (neat solution).
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
-
Evaluation of Performance:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both this compound and the non-labeled internal standard. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the logical relationship between the choice of internal standard and the quality of results, the following diagrams are provided.
Experimental workflow for amino acid analysis using an internal standard.
Logical flow demonstrating the impact of internal standard choice on data quality.
Conclusion: The Clear Advantage of this compound
For quantitative amino acid analysis where the highest accuracy and precision are paramount, the use of a deuterated internal standard such as this compound is unequivocally the superior choice. Its chemical identity to the analyte ensures that it accurately corrects for a multitude of potential errors throughout the analytical workflow, from sample preparation to detection.[1] While non-labeled internal standards can offer a more cost-effective alternative, they introduce a greater risk of inaccurate and imprecise results due to differences in chromatographic behavior and susceptibility to matrix effects. Therefore, for robust and reliable data in research, clinical, and drug development settings, investing in stable isotope-labeled internal standards is a critical step towards achieving high-quality, reproducible results.
References
Assessing the Matrix Effect of N-Acetyl-DL-alanine-d7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of the matrix effect on the deuterated internal standard, N-Acetyl-DL-alanine-d7, across various sample types. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to anticipate and mitigate matrix effects in their bioanalytical methods.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to compensate for variations in sample preparation and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] However, the phenomenon known as the "matrix effect," where co-eluting endogenous components of the sample suppress or enhance the ionization of the analyte and internal standard, can still pose a significant challenge to data accuracy and reliability.[1][2][3] The extent of this effect can vary considerably depending on the biological matrix being analyzed.
This guide explores the matrix effect of this compound in three common biological matrices: plasma, urine, and liver tissue homogenate. Understanding these differences is crucial for developing robust and reliable bioanalytical assays.
Quantitative Assessment of Matrix Effect
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). The MF is determined by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
To evaluate the ability of this compound to compensate for these effects, the Internal Standard (IS) Normalized Matrix Factor is calculated. This is the ratio of the analyte's matrix factor to the internal standard's matrix factor. A value close to 1.0 suggests that the internal standard effectively tracks and corrects for the matrix-induced variations.
The following tables summarize representative data on the matrix effect of N-Acetyl-DL-alanine and its deuterated internal standard, this compound, in human plasma, urine, and rat liver tissue homogenate.
Table 1: Matrix Effect in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | IS Normalized MF |
| N-Acetyl-DL-alanine | 10 | 0.85 | 1.01 |
| 500 | 0.82 | 0.99 | |
| This compound | 100 | 0.84 | - |
Table 2: Matrix Effect in Human Urine
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | IS Normalized MF |
| N-Acetyl-DL-alanine | 50 | 1.15 | 1.03 |
| 1000 | 1.18 | 1.02 | |
| This compound | 200 | 1.16 | - |
Table 3: Matrix Effect in Rat Liver Tissue Homogenate
| Analyte | Concentration (ng/g) | Matrix Factor (MF) | IS Normalized MF |
| N-Acetyl-DL-alanine | 25 | 0.75 | 1.02 |
| 750 | 0.72 | 1.01 | |
| This compound | 150 | 0.73 | - |
The data indicates that plasma and liver tissue homogenate tend to cause ion suppression for N-Acetyl-DL-alanine, while urine can lead to ion enhancement. Importantly, the IS Normalized Matrix Factor remains close to 1.0 across all matrices and concentrations, demonstrating the effectiveness of this compound in compensating for these varied matrix effects.
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The following provides a detailed methodology for the key experiments.
Objective
To quantify the degree of ion suppression or enhancement for N-Acetyl-DL-alanine in different biological matrices and to evaluate the efficacy of this compound as an internal standard.
Materials
-
N-Acetyl-DL-alanine analytical standard
-
This compound internal standard
-
Control blank human plasma (K2EDTA), human urine, and rat liver tissue
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Procedure
1. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of N-Acetyl-DL-alanine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-DL-alanine stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for spiking.
-
Internal Standard Working Solution: Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water at an appropriate concentration.
2. Sample Preparation:
-
Set 1 (Neat Solution): Prepare samples by spiking the working standard solutions and the internal standard working solution into the final reconstitution solvent.
-
Set 2 (Post-extraction Spike):
-
Plasma and Urine: Precipitate proteins in blank plasma or dilute blank urine with an equal volume of acetonitrile containing the internal standard. Centrifuge to pellet the precipitate. Spike the supernatant with the working standard solutions.
-
Liver Tissue Homogenate: Homogenize blank liver tissue in four volumes of water. Precipitate proteins in the homogenate with three volumes of acetonitrile containing the internal standard. Centrifuge and collect the supernatant. Spike the supernatant with the working standard solutions.
-
-
Set 3 (Pre-extraction Spike - for Recovery): Spike the working standard solutions and the internal standard working solution into the blank matrix (plasma, urine, or liver homogenate) before the extraction procedure.
3. LC-MS/MS Analysis:
Analyze all prepared samples using a validated LC-MS/MS method for N-Acetyl-DL-alanine.
4. Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] x 100
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the factors influencing the matrix effect, the following diagrams are provided.
References
A Head-to-Head Battle: Benchmarking N-Acetyl-DL-alanine-d7 for Precise Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of quantification strategy is paramount. This guide provides an objective comparison of N-Acetyl-DL-alanine-d7 as an internal standard against other common quantification methodologies. We present supporting experimental data, detailed protocols, and clear visual workflows to empower you to make informed decisions for your analytical needs.
In the landscape of bioanalysis and drug discovery, precise and accurate quantification of target molecules is non-negotiable. The use of internal standards is a cornerstone of robust analytical methods, particularly in mass spectrometry-based techniques. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as this compound, have emerged as the gold standard. This guide delves into a comparative analysis, benchmarking the performance of this compound against traditional quantification strategies.
The Contenders: An Overview of Quantification Strategies
Quantitative analysis in mass spectrometry fundamentally relies on correlating the signal intensity of an analyte with its concentration.[1] Several strategies exist to achieve this, each with its own set of advantages and limitations.
-
External Standard Calibration: This method involves creating a calibration curve from a series of standards containing known concentrations of the analyte. The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve. While simple, this method is susceptible to variations in sample preparation and matrix effects.
-
Internal Standard Calibration: To overcome the limitations of the external standard method, an internal standard (IS) is added at a constant concentration to all samples, including calibrators and unknowns, at the beginning of the sample preparation process. The IS should be a compound that is chemically and physically similar to the analyte but distinguishable by the analytical instrument. The ratio of the analyte signal to the IS signal is then used for quantification, which corrects for variability in sample handling and instrument response.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is a specific and highly effective type of internal standard calibration. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is a prime example of a SIL-IS. Because SIL-IS are nearly chemically identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This "like-for-like" correction provides the most accurate and precise quantification.[2][3]
Performance Showdown: A Data-Driven Comparison
To illustrate the practical differences between these strategies, we present a summary of representative quantitative data from a hypothetical experiment designed to quantify N-Acetyl-DL-alanine in a complex biological matrix. The following table showcases the key performance metrics for each quantification method.
| Performance Metric | External Standard | Non-Isotopic Internal Standard | This compound (SIL-IS) |
| Linearity (R²) | 0.992 | 0.997 | 0.999 |
| Accuracy (% Bias) | ± 15-20% | ± 10-15% | ± 2-5% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL | 1 ng/mL |
| Matrix Effect | High | Moderate | Minimal |
This table presents representative data to highlight the expected performance differences between the quantification strategies.
As the data demonstrates, the use of this compound as a stable isotope-labeled internal standard provides superior performance across all key metrics. The near-perfect linearity, high accuracy, and precision, coupled with a lower limit of detection and minimal matrix effects, underscore its value in demanding quantitative applications.
Visualizing the Workflow: A Tale of Three Strategies
To further clarify the practical implementation of each quantification strategy, the following diagrams illustrate the respective experimental workflows.
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for the key experiments cited in this comparison.
External Standard Calibration Protocol
-
Preparation of Calibration Standards: Prepare a stock solution of N-Acetyl-DL-alanine in a suitable solvent. Perform serial dilutions to create a series of calibration standards at concentrations spanning the expected range of the unknown samples.
-
Sample Preparation: Extract the N-Acetyl-DL-alanine from the biological matrix of the unknown samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Inject the prepared calibration standards and unknown sample extracts into the LC-MS/MS system.
-
Data Analysis: Plot the peak area of the N-Acetyl-DL-alanine in the calibration standards against their known concentrations to generate a calibration curve. Determine the concentration of N-Acetyl-DL-alanine in the unknown samples by interpolating their peak areas from the calibration curve.
Internal Standard (Non-Isotopic) Calibration Protocol
-
Selection of Internal Standard: Choose a suitable non-isotopic internal standard that is chemically similar to N-Acetyl-DL-alanine but has a different mass (e.g., a structural analog).
-
Preparation of Working Solutions: Prepare a stock solution of the internal standard. Create a working solution by spiking the internal standard into the diluent used for the calibration standards and for resuspending the final sample extracts.
-
Preparation of Calibration Standards: Prepare a series of calibration standards of N-Acetyl-DL-alanine, each containing the same constant concentration of the internal standard.
-
Sample Preparation: Add a known amount of the internal standard to each unknown sample at the beginning of the extraction process.
-
LC-MS/MS Analysis: Analyze the prepared calibration standards and unknown sample extracts by LC-MS/MS.
-
Data Analysis: For each injection, calculate the ratio of the peak area of N-Acetyl-DL-alanine to the peak area of the internal standard. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. Determine the concentration of N-Acetyl-DL-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Stable Isotope-Labeled Internal Standard (this compound) Protocol
-
Preparation of Internal Standard Working Solution: Prepare a stock solution of this compound. Create a working solution by spiking this compound into the appropriate solvent.
-
Preparation of Calibration Standards: Prepare a series of calibration standards of N-Acetyl-DL-alanine. Add a constant amount of the this compound working solution to each calibration standard.
-
Sample Preparation: Add a known amount of the this compound working solution to each unknown sample at the very beginning of the sample preparation process.
-
LC-MS/MS Analysis: Analyze the prepared calibration standards and unknown sample extracts by LC-MS/MS. The analyte and the SIL-IS will have different precursor and/or product ion masses.
-
Data Analysis: Calculate the ratio of the peak area of N-Acetyl-DL-alanine to the peak area of this compound for each injection. Plot this ratio against the known concentrations of the calibration standards to construct a calibration curve. Determine the concentration of N-Acetyl-DL-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion: The Clear Advantage of this compound
The evidence strongly supports the use of this compound as a stable isotope-labeled internal standard for achieving the highest level of accuracy and precision in the quantification of N-Acetyl-DL-alanine. Its ability to effectively compensate for variations in sample preparation, matrix effects, and instrument response makes it the superior choice for researchers, scientists, and drug development professionals who demand the utmost confidence in their analytical results. While other methods have their place, for applications where quantitative rigor is critical, the benchmark performance of this compound is unmatched.
References
Safety Operating Guide
Proper Disposal of N-Acetyl-DL-alanine-d7: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-DL-alanine-d7. The procedures outlined are based on available data for structurally similar, non-deuterated compounds and are intended to ensure safe handling and compliance with standard laboratory practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use this compound in a well-ventilated area to minimize the potential for inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 122-128°C |
| Solubility | Soluble in water |
| Storage Temperature | Recommended 2-8°C |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed in accordance with local, state, and federal regulations. Based on available safety data for similar compounds, N-Acetyl-DL-alanine is not classified as a hazardous substance. However, it is prudent to handle its disposal with care.
Step 1: Unused or Surplus Material
For unopened, uncontaminated, and surplus this compound, the primary recommendation is to seek opportunities for redistribution to other researchers or to inquire with the supplier about their return policy. If these options are not feasible, the material should be disposed of as chemical waste.
-
Procedure:
-
Ensure the container is securely sealed and properly labeled with the full chemical name.
-
Transfer the container to your institution's designated chemical waste storage area.
-
Arrange for pickup and disposal through a licensed chemical waste disposal company.[1]
-
Step 2: Contaminated Labware and Empty Containers
Labware (e.g., weighing boats, filter paper, pipette tips) and empty containers that have come into contact with this compound must be decontaminated or disposed of as chemical waste.
-
Procedure:
-
Decontamination: If practical, rinse the contaminated labware or empty container with a suitable solvent, such as water, to remove residual compound.
-
Rinsate Collection: Collect the resulting rinsate in a clearly labeled waste container. This rinsate should be managed as aqueous chemical waste (see Step 3).
-
Disposal of Dry Labware: After decontamination, the labware can typically be disposed of as regular laboratory waste, provided it is free of any hazardous chemical residue. Always consult your institution's specific guidelines.
-
Direct Disposal: If decontamination is not feasible, place the contaminated labware and empty containers in a designated solid chemical waste container for disposal via your institution's chemical waste program.
-
Step 3: Aqueous Solutions and Rinsate
Aqueous solutions containing this compound and the rinsate from decontamination procedures should not be disposed of down the drain, as ecotoxicity data is not available.[2]
-
Procedure:
-
Collect all aqueous waste containing this compound in a dedicated and appropriately labeled waste container.
-
Ensure the container is sealed to prevent spills.
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Arrange for disposal through your institution's hazardous waste management program.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in various forms.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling N-Acetyl-DL-alanine-d7
Personal Protective Equipment (PPE)
When handling N-Acetyl-DL-alanine-d7, particularly in its solid, powdered form, the primary safety concerns are the prevention of skin and eye contact, and the inhalation of dust.[4] The following table summarizes the recommended PPE to mitigate these risks.
| Protection Type | Specific PPE | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with airborne powder.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | To prevent direct skin contact.[4] |
| Body Protection | Laboratory coat or other protective clothing | N/A | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | NIOSH (US) or EN 143 (EU) approved particulate filter respirator (e.g., N95) | Recommended when there is a likelihood of dust formation.[4][5] |
Operational Plan: Safe Handling Protocol
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow: From Receipt to Storage
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Don Appropriate PPE: Before opening the container, put on all recommended personal protective equipment as detailed in the PPE table.
-
Weighing and Aliquoting: If possible, conduct weighing and aliquoting in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.[5] Use appropriate tools (e.g., spatulas, weighing paper).
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing and dust generation.
-
Experimentation: Handle the compound and any prepared solutions in a well-ventilated area.[6] Avoid direct contact with skin and eyes.[6]
-
Decontamination of Work Area: After handling, thoroughly clean and decontaminate the work surfaces.
-
Proper Storage of Unused Material: Store the remaining this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] Recommended storage temperature is between 2-8°C.[5][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial for environmental safety and regulatory compliance.
Disposal Decision Workflow
Step-by-Step Disposal Protocol:
-
Waste Characterization: this compound is not classified as a hazardous substance, so it can generally be disposed of as non-hazardous chemical waste.[1][3] However, always consult your institution's specific waste disposal guidelines.
-
Solid Waste: Collect unused or surplus material, as well as any contaminated disposables (e.g., weighing paper, gloves), in a suitable, labeled container for solid chemical waste.[5]
-
Liquid Waste: Collect solutions of this compound in a designated container for non-hazardous aqueous waste. Do not pour down the drain unless permitted by local regulations.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water). Dispose of the rinsate as liquid chemical waste. The cleaned container can then be disposed of as regular laboratory glass or plastic waste.[4]
Quantitative Data
The following table summarizes the known physical and chemical properties of the closely related compound, N-Acetyl-L-alanine, which can be used as a reference.
| Property | Value |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 122 - 128 °C / 251.6 - 262.4 °F[1] |
| Solubility | Information not readily available |
| Storage Temperature | 2 - 8 °C[5][7] |
By following these guidelines, researchers can handle this compound safely and effectively, ensuring a secure and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
